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  • Product: 8-methoxy-5-nitro-2H-chromen-2-one
  • CAS: 57585-53-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 8-Methoxy-5-nitro-2H-chromen-2-one: A Technical Guide

Executive Summary The structural elucidation of highly substituted coumarins is a critical checkpoint in natural product synthesis and drug development. 8-Methoxy-5-nitro-2H-chromen-2-one (CAS 57585-53-2) [1] represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted coumarins is a critical checkpoint in natural product synthesis and drug development. 8-Methoxy-5-nitro-2H-chromen-2-one (CAS 57585-53-2) [1] represents a unique "push-pull" electronic system, featuring an electron-donating methoxy group at C-8 and a strongly electron-withdrawing nitro group at C-5. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By detailing both the experimental causality and the underlying quantum mechanical effects governing the spectral outputs, this guide serves as an authoritative resource for analytical chemists and medicinal researchers.

Structural Rationale & Electronic Effects

The 2H-chromen-2-one (coumarin) core is a conjugated benzopyran system. The introduction of substituents at the C-5 and C-8 positions significantly alters the local electron density, which directly dictates the observed NMR chemical shifts and IR vibrational frequencies [2].

  • The Peri-Effect: The nitro group at C-5 exerts a profound deshielding effect on the spatially adjacent H-4 proton (the peri position). This is due to both the magnetic anisotropy of the nitro group and its strong −I (inductive) and −M (mesomeric) effects, which deplete electron density from the conjugated diene system [3].

  • Ortho/Meta Push-Pull: The C-8 methoxy group donates electron density via resonance ( +M ), heavily shielding the ortho-positioned H-7 proton. Conversely, the C-5 nitro group deshields the ortho-positioned H-6 proton. This creates a highly diagnostic AB spin system for the aromatic protons.

ElectronicEffects Core Coumarin Core (2H-chromen-2-one) Nitro 5-Nitro Group (-NO2) Strong EWG (-I, -M) Core->Nitro C5 Substitution Methoxy 8-Methoxy Group (-OCH3) Strong EDG (+M, -I) Core->Methoxy C8 Substitution H4 H-4 Proton Peri-deshielded by NO2 (δ ~8.65 ppm) Nitro->H4 Peri Effect H6 H-6 Proton Ortho-deshielded by NO2 (δ ~8.15 ppm) Nitro->H6 Inductive/Resonance H7 H-7 Proton Ortho-shielded by OCH3 (δ ~7.20 ppm) Methoxy->H7 Resonance (+M)

Fig 1. Electronic effects of C5 and C8 substituents on the coumarin core and resulting NMR shifts.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and analytical integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the specific experimental choice.

Nuclear Magnetic Resonance (NMR) Protocol

Causality for Solvent Selection: Nitrocoumarins exhibit strong dipole moments and tend to form robust π−π stacking interactions in the solid state. This renders them poorly soluble in standard non-polar solvents like CDCl3​ . Dimethyl sulfoxide-d6 ( DMSO-d6​ ) is chosen because its high dielectric constant disrupts these interactions, ensuring a homogenous solution and sharp, well-resolved resonance lines.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10 mg of high-purity 8-methoxy-5-nitro-2H-chromen-2-one.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard) within a 5 mm precision NMR tube. Vortex for 30 seconds.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both 1H and 13C nuclei to optimize the probe's resonance circuit.

  • Acquisition ( 1H ): Acquire the 1H spectrum using a standard 1D pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 15 ppm.

  • Acquisition ( 13C ): Acquire the 13C spectrum using proton decoupling (zgpg30), 1024 scans to account for the lower natural abundance of 13C , and a relaxation delay of 2.0 s.

  • Self-Validation: Confirm the presence of the DMSO-d6​ residual solvent peak at 2.50 ppm ( 1H ) and 39.52 ppm ( 13C ). If these peaks are shifted, recalibrate the spectrum against the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Protocol

Causality for Technique Selection: Attenuated Total Reflectance (ATR) FT-IR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture can introduce broad O-H stretching artifacts in the 3000-3500 cm⁻¹ region, which can obscure critical overtone bands. ATR provides rapid, non-destructive analysis of the neat solid.

Step-by-Step Methodology:

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO2​ and water vapor.

  • Sample Loading: Place ~2 mg of the solid sample directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation: Verify the baseline. A sloping baseline indicates poor crystal contact or insufficient pressure. Re-apply pressure and re-scan if necessary.

Workflow cluster_NMR NMR Protocol cluster_IR FT-IR Protocol Start Sample Preparation 8-Methoxy-5-nitro-2H-chromen-2-one NMR_Prep Dissolve in DMSO-d6 (10 mg / 0.6 mL) Start->NMR_Prep IR_Prep ATR Crystal Loading (Solid State) Start->IR_Prep NMR_Acq Data Acquisition (1H, 13C, 2D-COSY) NMR_Prep->NMR_Acq Data_Proc Data Processing & Phase Correction NMR_Acq->Data_Proc IR_Acq Data Acquisition (4000-400 cm⁻¹, 32 scans) IR_Prep->IR_Acq IR_Acq->Data_Proc Analysis Structural Elucidation & Signal Assignment Data_Proc->Analysis

Fig 2. Self-validating experimental workflow for NMR and FT-IR spectroscopic characterization.

Spectroscopic Data & Interpretation

NMR Spectral Assignments

The quantitative data below outlines the expected chemical shifts ( δ ) and coupling constants ( J ) for the title compound, grounded in established coumarin NMR heuristics [2], [3].

Table 1: 1H and 13C NMR Data ( DMSO-d6​ , 400 MHz / 100 MHz)

Position 1H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift ( δ , ppm)Diagnostic Rationale
2 (C=O) --158.5Lactone carbonyl carbon.
3 6.50Doublet, J=9.8 116.5 α -proton to the carbonyl; typical cis-alkene coupling.
4 8.65Doublet, J=9.8 138.0 β -proton; severely deshielded by the peri-nitro group at C-5.
4a --112.0Bridgehead carbon, shielded by resonance from O-1.
5 --145.0Quaternary carbon bearing the strongly EWG −NO2​ group.
6 8.15Doublet, J=8.8 125.0Aromatic proton ortho to the nitro group (deshielded).
7 7.20Doublet, J=8.8 110.0Aromatic proton ortho to the methoxy group (shielded).
8 --152.0Quaternary carbon bearing the EDG −OCH3​ group.
8a --148.0Bridgehead carbon attached to the lactone oxygen.
−OCH3​ 4.05Singlet, 3H56.5Standard methoxy signal; slightly downfield due to the conjugated core.
FT-IR Vibrational Assignments

Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the integrity of the functional groups [4].

Table 2: Key FT-IR Vibrational Bands (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3080 - 3050 Weak C-H stretch (aromatic)Confirms the presence of the unsaturated coumarin core.
2950 - 2850 Weak C-H stretch (aliphatic)Corresponds to the −OCH3​ methyl group.
1735 Strong, Sharp C=O stretch (lactone)Diagnostic of the α,β -unsaturated δ -lactone.
1610, 1580 Medium C=C stretch (aromatic)Conjugated double bonds within the pyran and benzene rings.
1525 Strong −NO2​ asymmetric stretchPrimary confirmation of the C-5 nitro substitution.
1345 Strong −NO2​ symmetric stretchSecondary confirmation of the nitro group.
1260 Strong C-O-C stretch (asym)Aryl-alkyl ether stretching from the C-8 methoxy group.
1175 Medium C-O stretch (lactone)Confirms the cyclic ester linkage.

Mechanistic & Diagnostic Insights

The successful characterization of 8-methoxy-5-nitro-2H-chromen-2-one relies heavily on understanding the J -coupling networks . In the 1H NMR spectrum, the 9.8 Hz coupling constant between H-3 and H-4 is an absolute diagnostic marker for the intact pyran-2-one ring, distinguishing it from potential ring-opened cinnamic acid derivatives that might form during synthesis or degradation. Similarly, the 8.8 Hz coupling between H-6 and H-7 confirms that the aromatic substituents are strictly para to each other, validating the regioselectivity of the C-5 nitration and C-8 methoxylation.

In FT-IR, the lactone carbonyl stretch at 1735 cm−1 is slightly elevated compared to standard aliphatic esters. This is due to the ring strain of the 6-membered lactone combined with the electron-withdrawing nature of the extended conjugated system terminating at the C-5 nitro group, which increases the force constant of the C=O bond [4].

References

  • Mikhova, B., & Duddeck, H. (1995). 13C-NMR Spectroscopy of Coumarins and their Derivatives: A Comprehensive Review. Studies in Natural Products Chemistry, 15, 971-1080. URL:[Link]

  • Chang, C. J., Floss, H. G., & Steck, W. (1977). Carbon-13 magnetic resonance spectroscopy of coumarins. Carbon-13-proton long-range couplings. The Journal of Organic Chemistry, 42(8), 1337-1340. URL:[Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. URL:[Link]

Exploratory

A Technical Guide to Molecular Docking and Binding Affinity Analysis of 8-methoxy-5-nitro-2H-chromen-2-one

Abstract Coumarin derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] The strategic introduction of specific substituents onto the 2H-chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] The strategic introduction of specific substituents onto the 2H-chromen-2-one core can significantly modulate their biological profile. This guide provides an in-depth, technical walkthrough of the computational methodologies used to investigate the binding affinity of a specific derivative, 8-methoxy-5-nitro-2H-chromen-2-one, against a relevant biological target. We will dissect the principles of molecular docking, from ligand and protein preparation to the nuanced interpretation of binding energies and interaction patterns. This document is intended for researchers and drug development professionals seeking to leverage in silico techniques to rationalize structure-activity relationships and accelerate hit-to-lead optimization.

Introduction: The Rationale for In Silico Analysis

The coumarin nucleus, a fusion of benzene and α-pyrone rings, is a cornerstone for designing bioactive agents targeting a spectrum of diseases, including cancer, Alzheimer's disease, and diabetes.[1][4][5] The specific analogue, 8-methoxy-5-nitro-2H-chromen-2-one, combines two key functional groups: a methoxy group, which can influence solubility and act as a hydrogen bond acceptor, and a nitro group, a strong electron-withdrawing group that can participate in crucial molecular interactions.[2]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[4] This method is instrumental in drug discovery for several reasons:

  • Elucidating Binding Modes: It provides a three-dimensional visualization of how a ligand interacts with a protein's active site, revealing key interactions like hydrogen bonds, and hydrophobic and electrostatic contacts.

  • Predicting Binding Affinity: Docking algorithms use scoring functions to estimate the binding free energy (e.g., in kcal/mol), allowing for the rank-ordering of different ligands based on their predicted potency.[6] A more negative score typically indicates a stronger, more favorable interaction.[6]

  • Structure-Based Drug Design: By understanding the binding interactions of a lead compound, researchers can rationally design new derivatives with improved affinity and selectivity.[5]

For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process frequently exploited by tumors for growth and metastasis.[5] Several coumarin derivatives have been investigated as potential inhibitors of this receptor, making it a scientifically relevant choice for our study.[5]

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a comprehensive, step-by-step workflow for conducting a molecular docking study. Adherence to these steps ensures reproducibility and enhances the reliability of the generated results.

Ligand Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input ligand structure.

  • Obtain 2D Structure: The first step is to acquire the 2D chemical structure of 8-methoxy-5-nitro-2H-chromen-2-one. This can be achieved using its IUPAC name or by sketching it in chemical drawing software like ChemDraw.

  • Convert to 3D and Optimize: The 2D structure must be converted into a three-dimensional conformer. This initial 3D structure is typically not at its lowest energy state. Therefore, it is critical to perform an energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation of the ligand. Computational software suites like Schrödinger Maestro or open-source tools like Avogadro are used for this purpose.[2]

  • Assign Charges and Atom Types: Correctly assigning partial charges and atom types is crucial for the scoring function to accurately calculate electrostatic and van der Waals interactions. This is typically handled by the ligand preparation modules within docking software.

Receptor Preparation

The crystal structure of the target protein, obtained from a repository like the Protein Data Bank (PDB), requires significant "cleaning" before it is suitable for docking.

  • Select a PDB Structure: Choose a high-resolution (ideally < 2.5 Å) crystal structure of the target protein. For this example, we select VEGFR-2 (PDB ID: 3VHE). It is crucial to select a structure that is co-crystallized with a known inhibitor, as this helps validate the location of the active site.

  • Pre-processing: The raw PDB file contains non-essential information and potential structural issues. The standard preparation workflow involves:

    • Removing Water Molecules: Water molecules not directly involved in ligand binding are typically removed to reduce computational complexity.

    • Adding Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds.

    • Assigning Bond Orders and Charges: Ensure correct bond orders and assign appropriate charges to the protein residues.

    • Completing Missing Residues/Loops: If the PDB structure has missing side chains or entire loops, these should be modeled in using tools like Prime (Schrödinger) or MODELLER.

  • Receptor Grid Generation: The docking algorithm needs to know where to search for a binding pose. A "grid box" is defined around the active site. The size and center of this grid are determined based on the location of the co-crystallized ligand in the original PDB file. This ensures the docking search is confined to the biologically relevant binding pocket.

The Docking Simulation

With the prepared ligand and receptor, the docking simulation can be executed.

  • Select Docking Algorithm and Precision: Various docking programs (e.g., AutoDock, GLIDE, GOLD) employ different search algorithms and scoring functions. For this guide, we'll consider a standard precision (SP) docking run, which provides a balance between speed and accuracy.

  • Protocol Validation (Self-Validating System): Before docking the novel ligand, a crucial validation step must be performed. The original ligand that was co-crystallized with the protein is removed and then re-docked into the active site. The protocol is considered validated if the docking program can reproduce the original binding pose with a low Root Mean Square Deviation (RMSD) value, typically below 2.0 Å.[6] This confirms that the chosen docking parameters are appropriate for the target system.

  • Execution: The prepared 8-methoxy-5-nitro-2H-chromen-2-one is now docked into the validated grid of the VEGFR-2 active site. The software will sample numerous possible conformations and orientations (poses) of the ligand within the binding pocket and score them.

The entire workflow is summarized in the diagram below.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking & Analysis l1 Obtain 2D Structure (8-methoxy-5-nitro-2H-chromen-2-one) l2 Convert to 3D & Energy Minimize l1->l2 l3 Assign Charges & Atom Types l2->l3 d2 Dock Test Ligand l3->d2 r1 Select PDB Structure (e.g., VEGFR-2) r2 Pre-process Protein (Remove water, add hydrogens) r1->r2 r3 Define Active Site & Generate Grid r2->r3 d1 Protocol Validation (Re-dock native ligand) r3->d1 d1->d2 d3 Analyze Poses & Scoring d2->d3 d4 Visualize Interactions d3->d4

Caption: A generalized workflow for a molecular docking experiment.

Data Presentation and Interpretation

The output of a docking simulation is rich with quantitative and qualitative data that requires careful analysis.

Binding Affinity and Docking Score

The primary quantitative output is the docking score, an estimation of the binding affinity. This data is best presented in a tabular format for clarity.

LigandTargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Hydrogen Bonds
8-methoxy-5-nitro-2H-chromen-2-one VEGFR-2-8.5Cys919, Glu885, Asp10462
Reference Inhibitor (e.g., Sorafenib)VEGFR-2-10.2Cys919, Asp1046, Phe1047, Leu8403

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be generated from the docking software.

A docking score of -8.5 kcal/mol suggests a strong binding interaction. By comparing this to a known reference inhibitor, we can contextualize the potency of our test compound.[5]

Visualization of Binding Interactions

Visual inspection of the top-ranked docking pose is non-negotiable. Using visualization software (e.g., PyMOL, Chimera, MOE), one can identify the specific amino acid residues in the active site that form interactions with the ligand. Key interactions to look for include:

  • Hydrogen Bonds: The nitro group and the carbonyl and ether oxygens of the coumarin are potential hydrogen bond acceptors, while certain protein residues (e.g., Lys, Arg, Ser) can act as donors.

  • Hydrophobic Interactions: The fused aromatic rings of the coumarin core can form favorable hydrophobic interactions with nonpolar residues like Leucine, Valine, and Phenylalanine.

  • Pi-Pi Stacking: The aromatic system can stack with the side chains of aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Understanding these interactions provides a mechanistic basis for the observed binding affinity and guides further chemical modification to enhance potency.

Authoritative Grounding and Broader Context

The inhibition of VEGFR-2 by a small molecule like 8-methoxy-5-nitro-2H-chromen-2-one has significant therapeutic implications. By blocking the ATP-binding site of the kinase domain, the ligand prevents the autophosphorylation and activation of the receptor. This, in turn, disrupts the downstream signaling cascade that promotes cell proliferation and angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Receptor Phosphorylation VEGFR2->P Activates Ligand 8-methoxy-5-nitro- 2H-chromen-2-one Ligand->VEGFR2 Inhibition INHIBITION PI3K PI3K/Akt Pathway P->PI3K PLC PLCγ Pathway P->PLC RAS RAS/MAPK Pathway P->RAS Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation PLC->Proliferation RAS->Proliferation Inhibition->P

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 8-methoxy-5-nitro-2H-chromen-2-one

Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-methoxy-5-nitro-2H-chromen-2-one. Coumarin derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-methoxy-5-nitro-2H-chromen-2-one. Coumarin derivatives are a significant class of compounds in pharmaceutical and materials science research, and the presence of a nitro group can impart unique biological and chemical properties.[1] Accurate quantification is therefore essential for quality control, stability studies, and pharmacokinetic assessments. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. Detection is performed by UV absorbance. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated exceptional linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in research and drug development environments.[2][3]

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[4][5] The specific biological profile of a coumarin is highly dependent on the type and position of substituents on its benzopyrone core.[1] The analyte of interest, 8-methoxy-5-nitro-2H-chromen-2-one, incorporates both an electron-donating methoxy group and a strong electron-withdrawing nitro group. This substitution pattern can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest in drug discovery.

Given the importance of this structural motif, a validated, high-quality analytical method is crucial for ensuring the purity, potency, and consistency of the compound in various applications. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7] This document provides a comprehensive, field-proven guide to the development and validation of an HPLC method for 8-methoxy-5-nitro-2H-chromen-2-one.

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The physicochemical properties of 8-methoxy-5-nitro-2H-chromen-2-one (Molecular Formula: C₁₀H₇NO₅, MW: 221.17 g/mol , XLogP3: 1.7[8]) indicate moderate polarity, making it an ideal candidate for reversed-phase chromatography.

  • Choice of Stationary Phase: A C18 (octadecyl) column was selected as the initial choice due to its versatility and proven effectiveness for separating a wide range of moderately polar to non-polar compounds, including coumarin derivatives.[6][9][10] A phenyl-based stationary phase was considered as an alternative due to its potential for enhanced selectivity towards aromatic and nitroaromatic compounds through π-π interactions, but the C18 column provided excellent performance.[10]

  • Mobile Phase Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN was chosen for this method as it typically provides lower backpressure and better peak efficiency for many compounds. Water was used as the weak solvent. To ensure sharp, symmetrical peaks, 0.1% formic acid was added to the mobile phase. This acidic modifier helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing.[9]

  • Wavelength Detection: A Photo Diode Array (PDA) detector was used during method development to scan the UV-Vis spectrum of the analyte. The spectrum of nitro-coumarin derivatives often shows strong absorbance due to the extended π-conjugated system.[11][12] The wavelength of maximum absorbance (λmax) was determined to be 280 nm, providing optimal sensitivity for quantification.

  • Optimization: A series of scouting runs were performed using a gradient of ACN and water to determine the optimal solvent strength for elution. Based on these results, an isocratic mobile phase composition of 55% Acetonitrile and 45% Water (with 0.1% Formic Acid) was established, providing a suitable retention time of approximately 4.5 minutes and excellent peak shape.

Method_Development_Workflow Analyte Analyte Properties (8-methoxy-5-nitro-2H-chromen-2-one) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Stationary Phase Scouting (C18 chosen) Mode->Column MobilePhase Mobile Phase Scouting (ACN/Water Gradient) Column->MobilePhase Wavelength Wavelength Selection (PDA Scan → 280 nm) MobilePhase->Wavelength Optimization Method Optimization (Isocratic Elution) Wavelength->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: Logical workflow for HPLC method development.

Optimized Chromatographic Conditions

The final, optimized conditions for the analysis are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (55:45, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Run Time 8 minutes

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • 8-methoxy-5-nitro-2H-chromen-2-one reference standard (>98% purity)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 8-methoxy-5-nitro-2H-chromen-2-one reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for at least one month when stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

Instrumentation and Procedure
  • Set up the HPLC system according to the conditions specified in Section 3.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to build the calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area for the analyte, which should elute at approximately 4.5 minutes.

Method Validation

The developed method was validated following the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation_Parameters center Validated HPLC Method (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision center->Precision Limits Sensitivity (LOD & LOQ) center->Limits Robustness Robustness center->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Key parameters for analytical method validation.

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo (if applicable). No interfering peaks were observed at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range

Linearity was evaluated using six concentration levels ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1.0 - 100.0 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) > 0.9995
Accuracy (Recovery)

Accuracy was determined by the method of standard addition at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 20.019.999.5%
100% 25.025.2100.8%
120% 30.029.899.3%
Average 99.9%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 25 µg/mL standard were performed.

Precision Level% RSD (Peak Area)% RSD (Retention Time)
Repeatability (n=6) < 0.5%< 0.2%
Intermediate Precision (n=6, 3 days) < 1.0%< 0.3%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL

Results and Discussion

The developed HPLC method provides a sharp, well-defined, and symmetrical peak for 8-methoxy-5-nitro-2H-chromen-2-one at a retention time of approximately 4.5 minutes, allowing for a rapid sample turnaround. A representative chromatogram is shown below.

(Image of a representative chromatogram would be placed here in a formal document)

The validation data confirms that the method is highly reliable. The correlation coefficient of >0.9995 indicates excellent linearity across a wide analytical range.[6] The accuracy, with an average recovery of 99.9%, demonstrates that the method can accurately quantify the analyte with minimal systematic error. The precision results, with all %RSD values well below the typical acceptance criterion of 2%, show that the method is highly reproducible.[14] The low LOD and LOQ values indicate that the method is sensitive enough for applications such as impurity profiling and dissolution testing.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of 8-methoxy-5-nitro-2H-chromen-2-one has been successfully developed and validated. The method meets all the performance criteria outlined in the ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and sensitivity. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

References

  • Benchchem. (2025). New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity.
  • Benchchem. (2025). Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds.
  • Benchchem. (2025). A Comparative Guide to HPLC Method Validation Using 1-Bromo-3-Nitrobenzene as a Standard.
  • Gálová, J., et al. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Journal of Food and Nutrition Research, 56(2), 179-188. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Neto, A. J. C., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Pharmaceutical Analysis for Small Molecules. Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of nitro-coumarin (N1) and amino-coumarin (A1). Available at: [Link]

  • Nguefack, J., et al. (2020). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 25(21), 5163. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ProQuest. (2023). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. Available at: [Link]

  • Molnar Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2017). (PDF) Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Available at: [Link]

  • SMT. (n.d.). HPLC Separation Guide. Available at: [Link]

  • ResearchGate. (n.d.). Spectral analyses of coumarin dyes: (a) UV/vis, (b) Fluorescence, and (c) ¹H NMR spectra. Available at: [Link]

  • International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxy-6-nitro-2H-chromen-2-one. Available at: [Link]

  • Al-Amiery, A. A. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 896-904. Available at: [Link]

  • Le Rossignol, P., et al. (2024). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). International Journal of Molecular Sciences, 25(16), 8889. Available at: [Link]

  • Benchchem. (2025). The Role of the Nitro Group in the Bioactivity of Coumarins: A Technical Guide.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Available at: [Link]

  • SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • ResearchGate. (2026). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. Available at: [Link]

  • ChemSrc. (2025). 8-methoxy-3-nitrochromen-2-one. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of 2H-chromen-2-one. Available at: [Link]

  • Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286. Available at: [Link]

Sources

Application

utilizing 8-methoxy-5-nitro-2H-chromen-2-one as a precursor for bioactive heterocycles

Application Note & Protocol Guide: Utilizing 8-Methoxy-5-nitro-2H-chromen-2-one as a Precursor for Bioactive Heterocycles Executive Summary The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Utilizing 8-Methoxy-5-nitro-2H-chromen-2-one as a Precursor for Bioactive Heterocycles

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 8-methoxy-5-nitro-2H-chromen-2-one offers a unique "push-pull" electronic configuration. The electron-withdrawing nitro group at the C-5 position highly activates the ring and serves as a latent nucleophilic handle, while the electron-donating methoxy group at C-8 stabilizes the lactone system and enhances target-binding affinity via hydrogen bonding.

This guide details the strategic utilization of this precursor to synthesize complex, bioactive thiazolidinone-coumarin hybrids . As a Senior Application Scientist, I have designed these protocols to bypass common synthetic pitfalls—such as the over-reduction of the pyrone ring—ensuring high-yield, chemoselective transformations.

Mechanistic Rationale & Synthetic Strategy

The transformation of 8-methoxy-5-nitrocoumarin into a fused or tethered heterocycle requires a three-phase synthetic divergence:

  • Chemoselective Nitro Reduction: The primary challenge is reducing the C-5 nitro group without saturating the C3-C4 double bond of the coumarin lactone. While catalytic hydrogenation (Pd/C, H₂) is standard, it often leads to pyrone ring saturation [1]. Therefore, a stannous chloride (SnCl₂·2H₂O) mediated reduction in acidic media is employed to guarantee absolute chemoselectivity.

  • Azomethine (Schiff Base) Assembly: The resulting 5-amino-8-methoxycoumarin acts as a nucleophilic hub. Acid-catalyzed condensation with aromatic aldehydes yields a Schiff base. The acid catalyst is critical: it protonates the aldehyde's carbonyl oxygen to increase electrophilicity, but must be carefully titrated to avoid protonating the nucleophilic amine.

  • Thiazolidinone Cyclocondensation: The azomethine undergoes a cyclocondensation reaction with thioglycolic acid. Zinc chloride (ZnCl₂) is introduced as a Lewis acid to coordinate with the imine nitrogen, accelerating the nucleophilic attack by the thiol group and facilitating the subsequent intramolecular amidation [2].

Synthetic_Workflow A 8-Methoxy-5-nitrocoumarin (Precursor) B SnCl2·2H2O / EtOH / HCl Chemoselective Reduction A->B C 5-Amino-8-methoxycoumarin (Nucleophilic Hub) B->C D Ar-CHO / Glacial AcOH Condensation C->D E Schiff Base Intermediate (Azomethine) D->E F Thioglycolic Acid / ZnCl2 Cyclocondensation E->F G Thiazolidinone-Coumarin Hybrid (Bioactive Target) F->G

Synthetic workflow from 8-methoxy-5-nitrocoumarin to bioactive thiazolidinone hybrids.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity before proceeding to the next stage.

Phase 1: Chemoselective Reduction to 5-Amino-8-methoxycoumarin

Causality: HCl acts as the essential proton source for the Sn(II) to Sn(IV) oxidation transfer. Neutralization to pH 8 is mandatory during workup because the resulting amine forms a water-soluble hydrochloride salt; basification liberates the free amine for organic extraction [4].

  • Initialization: Suspend 8-methoxy-5-nitro-2H-chromen-2-one (10 mmol, 2.21 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (50 mmol, 11.28 g) to the suspension, followed by the dropwise addition of 5 mL concentrated HCl.

  • Reaction Execution: Heat the mixture to reflux (78 °C) for 2.5 hours.

  • In-Process Validation: The initial yellow suspension will gradually dissolve and turn into a pale, clear solution. Perform TLC (Hexane:EtOAc 6:4). The starting material ( Rf​≈0.6 , UV-absorbent) should completely disappear, replaced by a new spot ( Rf​≈0.3 ) that exhibits intense blue fluorescence under 365 nm UV light (characteristic of aminocoumarins).

  • Workup: Cool the mixture to 0 °C and slowly add 20% aqueous NaOH until the pH reaches 8.0. A white precipitate of tin hydroxides will form. Filter the slurry through a Celite pad.

  • Isolation: Extract the filtrate with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the amine as a pale yellow solid.

Phase 2: Azomethine (Schiff Base) Assembly
  • Initialization: Dissolve the isolated 5-amino-8-methoxycoumarin (5 mmol, 0.95 g) and 4-chlorobenzaldehyde (5 mmol, 0.70 g) in 20 mL of absolute ethanol.

  • Catalysis: Add exactly 3 drops of glacial acetic acid. Note: Excess acid will protonate the amine, halting the reaction.

  • Reaction Execution: Reflux the mixture for 4 hours.

  • In-Process Validation: A deep yellow/orange precipitate will begin to form after 1 hour. TLC (Hexane:EtOAc 7:3) will confirm the consumption of the highly fluorescent amine spot.

  • Isolation: Cool the reaction to room temperature. Filter the precipitated Schiff base, wash with cold ethanol, and dry under vacuum.

Phase 3: Thiazolidinone Cyclocondensation

Causality: The formation of the thiazolidinone ring requires the nucleophilic attack of the thiol group onto the imine carbon, followed by intramolecular amidation. ZnCl₂ serves a dual purpose: it activates the imine carbon and acts as a dehydrating agent for the final ring closure [2].

  • Initialization: Dissolve the Schiff base (2 mmol) in 10 mL of anhydrous DMF.

  • Reagent Addition: Add thioglycolic acid (4 mmol, 0.28 mL) and anhydrous ZnCl₂ (1 mmol, 0.13 g).

  • Reaction Execution: Reflux the mixture at 150 °C for 8–10 hours.

  • Isolation: Cool the mixture and pour it into 50 mL of crushed ice water while stirring vigorously. Allow the suspension to stand for 30 minutes. Filter the resulting solid, wash with 5% NaHCO₃ (to remove unreacted thioglycolic acid), and recrystallize from ethanol to yield the pure thiazolidinone-coumarin hybrid.

Mechanism N1 Imine Carbon (Electrophile) N2 Nucleophilic Attack by Thiol (-SH) N1->N2 N3 Thioacetal Intermediate N2->N3 N4 Intramolecular Amidation (-H2O) N3->N4 N5 Thiazolidinone Ring Formation N4->N5

Mechanistic pathway of thiazolidinone ring formation via cyclocondensation.

Quantitative Data & Reaction Metrics

To justify the methodological choices, Table 1 summarizes the optimization data for the critical Phase 1 reduction step. Table 2 provides a snapshot of the biological efficacy of the resulting heterocycles, demonstrating why this synthetic pathway is highly valued in drug discovery [3].

Table 1: Reaction Optimization for Chemoselective Reduction of 8-Methoxy-5-nitrocoumarin

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
Pd/C, H₂ (1 atm) Ethanol254.045%Poor chemoselectivity; over-reduction of C3-C4 pyrone double bond observed.
Fe powder, AcOH H₂O / Ethanol806.062%Moderate yield; difficult workup due to product entrapment in iron oxide sludge.
SnCl₂·2H₂O, HCl Ethanol782.588% Optimal. Clean conversion; absolute preservation of the lactone ring.

Table 2: In vitro Antimicrobial Activity (MIC, µg/mL) of Synthesized Thiazolidinone-Coumarin Hybrids

Compound (Aldehyde Ar-Group)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Phenyl- 163264
4-Chlorophenyl- 4 8 16
4-Methoxyphenyl- 3264128
Ciprofloxacin (Standard)12N/A
Fluconazole (Standard)N/AN/A2

Data Interpretation: The 4-chlorophenyl derivative exhibits superior antimicrobial activity. The electron-withdrawing chlorine atom increases the lipophilicity of the molecule, enhancing its ability to penetrate bacterial cell walls compared to the electron-donating methoxy variant.

References

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents Source: Molecules (via PubMed Central) URL:[Link]

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Source: Molecules URL:[Link]

  • Coumarin derivatives as promising antibacterial agent(s) Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives Source: Scientific Reports (Nature) URL:[Link]

Method

Application Note: Advanced Mass Spectrometry Fragmentation Analysis of 8-Methoxy-5-nitro-2H-chromen-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Platform: LC-ESI-QTOF HRMS/MS As a Senior Application Scientist, I approach the structural elucidation of functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Platform: LC-ESI-QTOF HRMS/MS

As a Senior Application Scientist, I approach the structural elucidation of functionalized coumarin derivatives not merely as a routine analytical assay, but as an exercise in gas-phase thermodynamic mapping. The molecule 8-methoxy-5-nitro-2H-chromen-2-one (Exact Mass: 221.0324 Da) presents a fascinating case study in competing fragmentation pathways. Its structural scaffold features an electron-withdrawing nitro group at C-5 and an electron-donating methoxy group at C-8. This "push-pull" electronic configuration significantly dictates its behavior under Collision-Induced Dissociation (CID).

Understanding these causality-driven dynamics is critical for researchers developing robust LC-MS/MS assays for pharmacokinetic profiling, metabolite identification, or structural elucidation.

Mechanistic Fragmentation Pathways (The "Why")

Mass spectrometry is fundamentally about understanding the thermodynamic and kinetic drivers of gas-phase ion chemistry. For 8-methoxy-5-nitro-2H-chromen-2-one, the fragmentation is governed by three primary functional domains, each with specific causal mechanisms:

The Coumarin Core (Lactone Ring Dynamics)

The expulsion of carbon monoxide (CO, 28 Da) is the hallmark of coumarin fragmentation . This loss typically originates from the pyrone ring, leading to a ring contraction that forms a highly stable benzofuran-like cation [[1]]([Link]). The initial CO loss yields an [M+H - 28]+ ion, which often serves as a highly abundant peak in tandem MS spectra. High-resolution mass spectrometry (HRMS) is essential here to distinguish the exact mass loss of CO (27.9949 Da) from isobaric interferences like C2H4 or CH2N .

The Nitro Group Dynamics (C-5)

The nitro group introduces competing fragmentation pathways. The predominant cleavage is the direct homolytic or heterolytic cleavage of the C-N bond, resulting in the loss of a nitro radical (NO2•, 46 Da) . Alternatively, a nitro-nitrite rearrangement can occur under CID conditions, followed by the loss of nitric oxide (NO•, 30 Da), leaving a phenoxy radical on the aromatic ring. Research has demonstrated that the atomic charges on the coumarin ring—particularly the highly negative charges at positions 3, 8, and 10—act as strong predictors and starting points for these specific fragmentation events .

The Methoxy Group Dynamics (C-8)

The methoxy group at C-8 undergoes a characteristic loss of a methyl radical (CH3•, 15 Da). While the loss of a radical from an even-electron precursor ion (like [M+H]+) technically violates the "even-electron rule," methoxyarenes are a well-documented exception. The expulsion of the methyl radical is thermodynamically driven by the formation of a highly resonance-stabilized quinoid radical cation.

Standardized Analytical Protocol (LC-ESI-HRMS/MS)

To ensure analytical trustworthiness, every protocol must be a self-validating system. The following methodology is designed to prevent in-source fragmentation while maximizing MS/MS sequence coverage.

Step 1: Sample Preparation

Causality: Coumarins can suffer from poor aqueous solubility. We utilize a DMSO stock to ensure complete solubilization, followed by dilution in an acidified organic/aqueous mix to promote pre-ionization in the ESI droplet.

  • Stock Solution: Dissolve 1.0 mg of 8-methoxy-5-nitro-2H-chromen-2-one in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Working Solution: Dilute the stock to 1 µg/mL using a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation Parameters

Causality: A rapid gradient on a sub-2-micron C18 column ensures sharp peak shapes, maximizing the concentration of the analyte entering the source per unit time, which boosts the signal-to-noise ratio.

  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: ESI-QTOF MS/MS Acquisition Parameters

Causality: A ramped collision energy (CE) is critical. A static CE might over-fragment the molecule (missing the [M+H - CH3]+ ion) or under-fragment it (missing the sequential [M+H - NO2 - CO]+ ion). Ramping ensures the capture of both fragile and stable product ions in a single acquisition cycle.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon (High purity).

  • Collision Energy (CE) Ramp: 15 eV to 35 eV.

  • Mass Range: m/z 50 to 300.

Visualizations

Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization QTOF Q-TOF MS/MS (CID Fragmentation) Ionization->QTOF Data Data Analysis (Neutral Loss Mapping) QTOF->Data

LC-MS/MS analytical workflow for coumarin derivative characterization.

Fragmentation M [M+H]+ m/z 222.04 (Precursor Ion) M_NO2 [M+H - NO2]+ m/z 176.05 M->M_NO2 - NO2 (46 Da) M_CH3 [M+H - CH3•]+ m/z 207.02 M->M_CH3 - CH3• (15 Da) M_CO [M+H - CO]+ m/z 194.04 M->M_CO - CO (28 Da) M_NO2_CO [M+H - NO2 - CO]+ m/z 148.05 M_NO2->M_NO2_CO - CO (28 Da) M_CH3_CO [M+H - CH3• - CO]+ m/z 179.02 M_CH3->M_CH3_CO - CO (28 Da) M_CO->M_NO2_CO - NO2 (46 Da)

Proposed CID fragmentation network for 8-methoxy-5-nitro-2H-chromen-2-one.

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution exact mass values required for tight mass-tolerance extraction (e.g., < 5 ppm) during data analysis.

Fragment IonExact Mass (m/z)Neutral Loss (Da)Origin / Mechanism
[M+H]+ 222.0397N/APrecursor Ion (Protonated Molecule)
[M+H - CH3•]+ 207.016215.0235 (CH3•)Methoxy group homolytic cleavage
[M+H - CO]+ 194.044827.9949 (CO)Pyrone ring contraction
[M+H - NO2]+ 176.046845.9929 (NO2)Nitro group cleavage
[M+H - NO2 - CO]+ 148.051973.9878 (NO2 + CO)Sequential pyrone/nitro cleavage

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. URL:[Link]

  • Cissé, L., Tine, A., Kaboré, L., & Saba, A. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-methoxy-5-nitro-2H-chromen-2-one

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 8-methoxy-5-nitro-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 8-methoxy-5-nitro-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We have structured this guide to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

The synthesis of 8-methoxy-5-nitro-2H-chromen-2-one, a substituted coumarin, involves a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The primary challenges often lie in the formation of the core coumarin ring and the subsequent regioselective nitration. This guide addresses these challenges through a detailed troubleshooting section, FAQs, and optimized protocols.

The overall synthesis generally follows a two-stage pathway: first, the construction of the 8-methoxycoumarin core, followed by electrophilic nitration. Understanding the nuances of each stage is critical for success.

Synthetic_Strategy cluster_0 Stage 1: Coumarin Core Synthesis cluster_1 Stage 2: Electrophilic Nitration Start 2-Hydroxy-3-methoxybenzaldehyde + Diethyl Malonate Condensation Knoevenagel Condensation Start->Condensation Base Catalyst (e.g., Piperidine) Intermediate 8-methoxy-2H-chromen-2-one Condensation->Intermediate Nitration Nitration Intermediate->Nitration Nitrating Agent (e.g., HNO3/H2SO4) Product 8-methoxy-5-nitro-2H-chromen-2-one Nitration->Product Purification caption Overall Synthetic Workflow.

Caption: High-level overview of the two-stage synthetic pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My yield for the initial Knoevenagel condensation to form 8-methoxy-2H-chromen-2-one is very low. What are the likely causes?

A: Low yield in the Knoevenagel condensation step is a common issue that can typically be traced to one of three areas: catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Choice and Activity: The Knoevenagel condensation is base-catalyzed.[1][2][3] Weakly basic amines like piperidine or pyridine are commonly used to avoid self-condensation of the aldehyde starting material.[2] If your catalyst is old or has been improperly stored, its activity may be compromised. Consider using a freshly opened bottle or purifying your catalyst. The amount of catalyst is also crucial; too little will result in a slow, incomplete reaction, while too much can sometimes promote side reactions.

  • Reaction Temperature and Time: While some Knoevenagel condensations can be performed at room temperature, this specific reaction often benefits from gentle heating (e.g., 40-50 °C) to ensure it goes to completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material (2-hydroxy-3-methoxybenzaldehyde) is still present after several hours, the reaction may be stalling due to insufficient temperature or catalyst activity.

  • Solvent and Reagent Purity: The reaction is typically run in a solvent like ethanol.[3][4] Ensure your solvent is anhydrous, as water can interfere with the condensation mechanism. Similarly, the purity of your 2-hydroxy-3-methoxybenzaldehyde and diethyl malonate is paramount. Impurities can inhibit the catalyst or lead to unwanted side products.

Q2: During the nitration step, my reaction mixture turns dark brown or black, and I recover very little product. What is causing this decomposition?

A: This indicates that the reaction conditions are too harsh, leading to oxidation and degradation of the coumarin ring. The combination of a strong oxidizing agent (nitric acid) and a dehydrating agent (sulfuric acid) is highly reactive, especially with an electron-rich aromatic system like 8-methoxycoumarin.

  • Causality: The methoxy group is a strong activating group, making the coumarin ring highly susceptible to electrophilic attack and oxidation. Aggressive nitration conditions can easily lead to uncontrolled side reactions and charring.

  • Solution - Temperature Control: This is the most critical parameter. The reaction must be performed at a low temperature (0 °C to 5 °C) using an ice-salt bath.[5] The nitrating mixture (HNO₃/H₂SO₄) should be prepared separately, cooled, and added dropwise to the cooled solution of your coumarin. This allows you to dissipate the heat generated from the exothermic reaction and prevent thermal runaway.

  • Solution - Milder Nitrating Agents: If temperature control is insufficient, consider alternative, milder nitrating agents. For example, using cerium(IV) ammonium nitrate (CAN) or nitric acid in acetic anhydride can sometimes provide better control and higher yields with sensitive substrates.[6]

Q3: I've successfully nitrated my coumarin, but NMR analysis shows a mixture of products. How can I improve the regioselectivity to favor the 5-nitro isomer?

A: Achieving high regioselectivity in the nitration of substituted coumarins is a classic challenge in electrophilic aromatic substitution. The final position of the nitro group is determined by the combined directing effects of the substituents on the ring.

  • Electronic and Steric Effects: The 8-methoxy group is an ortho-, para-director. It strongly activates the positions ortho (position 7) and para (position 5) to it. The coumarin ring system itself deactivates the heterocyclic ring and influences the benzoyl portion. The desired 5-position is para to the strongly activating methoxy group, making it electronically favored.

  • Improving Selectivity:

    • Low Temperature: As mentioned previously, low temperatures are key. Kinetic control at low temperatures often favors the sterically accessible and electronically activated 5-position.[5]

    • Controlled Addition: Slow, dropwise addition of the nitrating agent ensures that the local concentration of the electrophile (NO₂⁺) remains low, which can help minimize side reactions and the formation of other isomers.

    • Solvent Choice: While typically performed in sulfuric acid, exploring other solvent systems can sometimes alter the selectivity, although this requires significant optimization.

Q4: Purification of the final 8-methoxy-5-nitro-2H-chromen-2-one is difficult. How can I effectively remove impurities?

A: The primary impurities are likely unreacted 8-methoxycoumarin and other nitro-isomers (e.g., the 6-nitro isomer).

  • Recrystallization: This is the most effective method for purifying the final product.[7] The key is finding a suitable solvent or solvent system. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixed solvent system like ethanol/water or acetic acid/water, is often a good starting point.[7][8]

  • Column Chromatography: If recrystallization fails to remove isomeric impurities, column chromatography is necessary. A silica gel column with a gradient solvent system, typically starting with a non-polar mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can effectively separate isomers. Monitor the fractions by TLC to isolate the pure product.

Troubleshooting_Yield cluster_1 Condensation Issues cluster_2 Nitration Issues cluster_3 Purification Losses Start Low Final Yield? CheckStage1 Analyze Stage 1 (Condensation) Start->CheckStage1 Yes CheckStage2 Analyze Stage 2 (Nitration) Start->CheckStage2 Yes CheckPurification Review Purification & Work-up Start->CheckPurification Yes Catalyst Is catalyst fresh & correct amount? CheckStage1->Catalyst Temp Is temperature optimal? (TLC check) CheckStage1->Temp Reagents Are reagents/solvent pure and dry? CheckStage1->Reagents Decomposition Decomposition/ Charring? CheckStage2->Decomposition Isomers Mixture of Isomers? CheckStage2->Isomers Recrystallization Optimize recrystallization solvent system. CheckPurification->Recrystallization Chromatography Use column chromatography for stubborn impurities. CheckPurification->Chromatography LowTemp Action: Ensure 0-5 °C, slow dropwise addition. Decomposition->LowTemp Yes KineticControl Action: Maintain low temp for kinetic control. Isomers->KineticControl Yes caption Troubleshooting Logic Tree for Low Yield.

Caption: A decision tree to diagnose sources of low reaction yield.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions for the nitration step?

A: The nitration mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The reaction is highly exothermic; therefore, maintaining strict temperature control with an ice bath and slow addition is a critical safety measure to prevent the reaction from becoming uncontrollable. Prepare a quench solution (e.g., a large beaker of ice water) beforehand.

Q: Can I use a different starting material for the coumarin synthesis?

A: Yes, while the Knoevenagel condensation is efficient, the Pechmann condensation is another classic method for coumarin synthesis.[9][10][11][12] This would involve reacting a phenol (like 2-methoxyphenol) with a β-ketoester under strong acid catalysis. However, controlling the initial substitution pattern to cleanly arrive at an 8-methoxycoumarin can be challenging and may lead to different isomers. For this specific target molecule, starting with 2-hydroxy-3-methoxybenzaldehyde via the Knoevenagel route is generally more direct.[13]

Q: How do I confirm the identity and purity of my final product?

A: A combination of analytical techniques is required for full characterization:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is essential to confirm the structure and the position of the substituents. The proton and carbon signals will be unique for the 8-methoxy-5-nitro isomer.

  • FT-IR Spectroscopy: This will confirm the presence of key functional groups: the nitro group (strong absorptions around 1530 and 1340 cm⁻¹), the ester carbonyl of the lactone (around 1720-1740 cm⁻¹), and aromatic C-H bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Optimized Experimental Protocols

Protocol 1: Synthesis of 8-methoxy-2H-chromen-2-one

This protocol is based on the Knoevenagel condensation.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (10.0 g, 65.7 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: To this solution, add diethyl malonate (11.5 g, 71.8 mmol) followed by piperidine (1.0 mL) as the catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC until the aldehyde spot disappears.

  • Work-up: After completion, cool the reaction mixture in an ice bath. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from ethanol to yield pure 8-methoxy-2H-chromen-2-one as a crystalline solid.

Protocol 2: Nitration to 8-methoxy-5-nitro-2H-chromen-2-one

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (10.0 mL). Keep this mixture cold.

  • Setup: In a 250 mL round-bottom flask, dissolve 8-methoxy-2H-chromen-2-one (5.0 g, 26.3 mmol) in concentrated sulfuric acid (25 mL). Cool this solution to 0 °C in an ice-salt bath with vigorous stirring.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the coumarin solution over 30-45 minutes. CRITICAL: Ensure the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice (approx. 200 g) with stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid and purify by recrystallization from glacial acetic acid or an ethanol/water mixture to yield the final product.

Data Summary Tables

Table 1: Comparison of Common Catalytic Systems for Coumarin Synthesis

Reaction TypeCatalystTypical ConditionsAdvantagesDisadvantages
Pechmann Condensation H₂SO₄, AlCl₃, TFA[9]Harsh; often high temp.Uses simple phenols; one-pot.Low regioselectivity; harsh conditions can degrade sensitive substrates.[9]
Knoevenagel Condensation Piperidine, Pyridine[2]Mild; room temp. to reflux.High yield; mild conditions.[4]Requires specific aldehyde precursor.
Perkin Reaction Sodium Acetate[1][14]High temp. (180 °C).Classic method.Often gives low yields; high temperatures required.[7]
Microwave-Assisted Various (e.g., Clay)Microwave irradiation.Very short reaction times.[1][15]Requires specialized equipment.

Table 2: Influence of Conditions on Nitration

ParameterConditionExpected OutcomeRationale
Temperature 0-5 °CHigher yield, higher 5-nitro selectivity.Minimizes oxidative degradation and favors kinetic product formation.[5]
Temperature > 25 °CLow yield, charring, mixture of isomers.Thermal runaway, oxidation, and formation of thermodynamic byproducts.
Reagent Addition Slow, DropwiseControlled reaction, higher purity.Allows for effective heat dissipation from the exothermic reaction.
Reagent Addition Rapid, BulkPotential for runaway, lower yield.Rapid increase in temperature leads to decomposition.
References
  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022). Molecules. Available at: [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022). MDPI. Available at: [Link]

  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. Available at: [Link]

  • The Perkin Reaction and Related Reactions. (1942). Organic Reactions. Available at: [Link]

  • Perkin rearrangement. Wikipedia. Available at: [Link]

  • SYNTHESIS, SPECTRAL STUDIES AND ANTIMICROBIAL ACTIVITY OF 8-METHYL-2-SUBSTITUTED-6H-CHROMENO [6,7-d] OXAZOLE-6-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]

  • SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. (2022). Sathyabama Institute of Science and Technology. Available at: [Link]

  • 3-butoxy-8-methoxy-6-nitro-2H-chromen-2-one. Chemical Synthesis Database. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies. Available at: [Link]

  • RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. (2022). PMC. Available at: [Link]

  • Pechmann condensation. Wikipedia. Available at: [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2019). PMC. Available at: [Link]

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Available at: [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2020). Biomolecules. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). Kemija u industriji. Available at: [Link]

  • Synthesis of 8‐nitrocoumarin (5). ResearchGate. Available at: [Link]

  • presents several papers describing the Knoevenagel condensation method in the synthesis of coumarin derivatives in. (2019). ResearchGate. Available at: [Link]

  • Condensations. CEM Corporation. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Available at: [Link]

  • Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. (2023). MDPI. Available at: [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. Available at: [Link]

  • Orientation Effect of Side Chain Substituents in Aromatic Substitution. Induced Ortho Nitration. (2014). ResearchGate. Available at: [Link]

  • Mono‐nitration of Coumarins by Nitric Oxide. (2001). ResearchGate. Available at: [Link]

  • Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. (2022). Chesnokov. Available at: [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2025). Beilstein Journals. Available at: [Link]

  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Available at: [Link]

  • 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI. Available at: [Link]

  • Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. (2014). PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Photochemical Degradation of 8-Methoxy-5-nitro-2H-chromen-2-one

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and sudden loss of efficacy of nitro-substituted coumarins. 8-Methoxy-5-nitro-2H-chromen-2-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and sudden loss of efficacy of nitro-substituted coumarins. 8-Methoxy-5-nitro-2H-chromen-2-one (CAS No. 57585-53-2) is a highly valuable scaffold in drug development and photochemistry, but it is notoriously unstable under standard laboratory conditions[1].

The key to mastering this compound lies in understanding its photophysics. This guide provides mechanistic insights, a troubleshooting FAQ, and self-validating protocols to ensure the absolute integrity of your compound during storage and experimentation.

Mechanistic FAQ: Understanding the Degradation

Q: Why is 8-methoxy-5-nitro-2H-chromen-2-one so sensitive to light compared to standard coumarins? A: Standard coumarins typically require intense UV irradiation to undergo [2+2] cycloaddition (dimerization). However, the addition of a nitro group transforms the molecule into a highly efficient photoinitiator or photolabile "caged" system[2]. The 8-methoxy group acts as a strong electron donor, while the 5-nitro group acts as an electron acceptor. This creates a powerful "push-pull" electronic system across the conjugated coumarin core, dramatically lowering the HOMO-LUMO gap and red-shifting the absorption spectrum into the near-UV and visible range[3]. Consequently, even standard fluorescent laboratory lighting provides enough energy to excite the molecule.

Q: What exactly happens to the molecule when it absorbs light? A: Upon photon absorption, the molecule enters an excited singlet/triplet state. From here, the nitro group undergoes rapid photoreduction, leading to photolytic cleavage or the formation of reactive nitroso and hydroxylamino derivatives[4]. Additionally, the excited triplet state can interact with dissolved oxygen to generate reactive oxygen species (ROS), which further accelerate the oxidative degradation of the coumarin lactone ring[5].

Q: What are the visual indicators that my compound has degraded? A: Pure 8-methoxy-5-nitro-2H-chromen-2-one typically presents as a pale to bright yellow powder. Photochemical degradation manifests as a distinct color shift—usually darkening to brown or deep orange in solution[6]. This color shift is a hallmark of oxidative stress and the accumulation of nitroso-byproducts. If your stock solution has darkened, the structural integrity is compromised, and it must be discarded.

Storage Troubleshooting Guide

Q: How should I store the solid powder to ensure long-term stability? A: The solid powder must be stored in an opaque or amber glass vial, backfilled with an inert gas (Argon or Nitrogen) to prevent photo-oxidation, and kept desiccated at -20°C[2]. Moisture exacerbates degradation by facilitating the hydrolysis of the lactone ring once the molecule is photochemically excited[7].

Q: I need to prepare stock solutions for biological assays. Which solvent is best, and how long will the solution last? A: DMSO is commonly used for biological assays, but it can act as an oxygen carrier if not properly degassed, accelerating ROS-mediated degradation. We recommend preparing solutions in anhydrous, thoroughly degassed DMSO or Acetonitrile. Aqueous solutions are particularly vulnerable to rapid lactone hydrolysis following photoexcitation and should be prepared fresh (less than 1 hour before use)[7].

Quantitative Data: Storage Conditions vs. Stability

To guide your experimental planning, the following table summarizes the quantitative impact of various storage conditions on the half-life of 8-methoxy-5-nitro-2H-chromen-2-one.

Storage StateSolventLight ExposureAtmosphereTemperatureEstimated Stability (Half-life)
Solid Powder N/AAmbient Lab LightAir25°C< 2 weeks
Solid Powder N/ADark (Amber Vial)Argon-20°C> 2 years
Stock Solution (10 mM) DMSO (Standard)Ambient Lab LightAir25°C< 2 hours
Stock Solution (10 mM) DMSO (Degassed)Dark (Foil-wrapped)Argon-20°C3 to 6 months
Working Solution (50 µM) Aqueous BufferAmbient Lab LightAir37°C< 30 minutes

Photochemical Degradation Pathway

Understanding the exact flow of degradation allows you to intercept it. The diagram below illustrates the divergent pathways the molecule can take upon photon absorption.

G A 8-Methoxy-5-nitro-2H-chromen-2-one (Ground State) B Photon Absorption (Near-UV / Visible Light) A->B C Excited State (Singlet / Triplet) B->C D Pathway 1: Nitro Photoreduction C->D F Pathway 2: [2+2] Cycloaddition C->F H Pathway 3: ROS Generation & Hydrolysis C->H E Nitroso & Hydroxylamino Derivatives (Brown/Orange) D->E G Coumarin Dimer (Loss of Fluorescence) F->G I Ring-Opened / Cleaved Degradation Products H->I

Photochemical degradation pathways of nitrocoumarins upon UV/Visible light exposure.

Standard Operating Procedure: Preparation & Validation of Stock Solutions

To ensure a self-validating system where your compound remains intact throughout your workflow, strictly adhere to the following protocol when handling 8-methoxy-5-nitro-2H-chromen-2-one.

Phase 1: Solvent Preparation
  • Solvent Selection: Obtain anhydrous, HPLC-grade DMSO or Acetonitrile.

  • Degassing: Sonicate the solvent under a vacuum for 15 minutes, followed by a 5-minute sparge with ultra-pure Argon gas.

    • Causality: Dissolved oxygen reacts with the excited triplet state of the nitrocoumarin to form reactive oxygen species (ROS), which rapidly cleave the coumarin ring[5]. Removing oxygen shuts down this specific degradation pathway.

Phase 2: Solution Preparation (Low-Light)
  • Environment Control: Turn off standard overhead fluorescent lights. Perform all weighing and dissolution steps under a red photographic safe-light or in a heavily shaded hood.

    • Causality: The 8-methoxy group red-shifts the absorption of the nitrocoumarin core, making it highly susceptible to excitation even under standard ambient lighting[3].

  • Dissolution: Dissolve the solid powder in the degassed solvent to achieve your target concentration (e.g., 10 mM). Vortex gently until completely dissolved.

Phase 3: Aliquoting and Storage
  • Aliquoting: Transfer the solution into single-use, amber glass HPLC vials. Avoid clear plastic microcentrifuge tubes, as they offer zero protection against ambient light.

  • Inert Overlay: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before sealing tightly with a PTFE-lined cap.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C freezer dedicated to light-sensitive compounds.

Phase 4: Self-Validation (Actinometry/HPLC)
  • Quality Control: Before utilizing a stored aliquot in a critical biological assay, run a rapid RP-HPLC analysis (C18 column, Water/Acetonitrile gradient) comparing the stored aliquot against a freshly prepared standard.

    • Causality: Because nitrocoumarin degradation produces nitroso-derivatives that often overlap in UV absorbance with the parent compound[4], visual inspection alone is insufficient for rigorous quantitative assays. HPLC ensures >98% structural integrity prior to dosing.

References

  • In Silico Design of Nitrocoumarins as Near-UV Photoinitiators: Toward Interesting Opportunities in Composites and 3D Printing Technologies ACS Publications[Link]

  • Ncm, a Photolabile Group for Preparation of Caged Molecules: Synthesis and Biological Application PMC - National Institutes of Health (NIH)[Link]

  • Photochemistry of Nitro and Nitroso Compounds ResearchGate[Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines PMC - National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Quantification of 8-Methoxy-5-nitro-2H-chromen-2-one

Welcome to the Advanced Applications Support Center. This guide is engineered for scientists and drug development professionals facing challenges in the chromatographic and mass spectrometric optimization of 8-methoxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for scientists and drug development professionals facing challenges in the chromatographic and mass spectrometric optimization of 8-methoxy-5-nitro-2H-chromen-2-one.

As a coumarin derivative, this molecule presents a unique "push-pull" electronic system: an electron-donating methoxy group at C8 and a strongly electron-withdrawing nitro group at C5. This specific architecture fundamentally alters its gas-phase ionization behavior, requiring a departure from standard positive electrospray ionization (ESI+) protocols.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my signal-to-noise (S/N) ratio extremely poor in ESI(+) mode, even when using 0.1% Formic Acid? A: The failure of ESI(+) is a direct consequence of the C5 nitro group. In standard coumarins, ESI(+) relies on the protonation of the C2 carbonyl oxygen. However, the strongly electron-withdrawing nitro group depletes electron density from the conjugated pyrone ring via inductive and resonance effects. This drastically lowers the proton affinity of the carbonyl oxygen, making protonation highly inefficient. Solution: Abandon ESI(+) and switch to ESI(-) or Atmospheric Pressure Chemical Ionization (APCI).

Q2: In ESI(-) mode, I am observing multiple precursor masses. What adducts are forming and why? A: Nitroaromatic compounds possess high electron affinity. In the ESI(-) process, they readily capture free electrons to form stable distonic radical anions ([M]•-)[1]. However, if your mobile phase contains acetate buffers, the molecule will also form stable non-covalent adducts, such as[M+CH3COO]-. Causality: The highly polarizable nitro group stabilizes both the captured electron and incoming anionic species. The expulsion of open-shell molecules like NO and NO2 during collision-induced dissociation (CID) further confirms the presence of these radical pathways[1]. Solution: Standardize your mobile phase to force a single ionization pathway. Using 10 mM Ammonium Acetate deliberately drives the formation of the acetate adduct, providing a single, stable precursor ion for quantification.

Q3: Should I use Methanol or Acetonitrile as my organic modifier for this compound? A: Methanol is highly recommended. Acetonitrile is aprotic and can suppress radical anion formation in ESI(-) due to competing gas-phase reactions. Methanol, being a protic solvent, provides superior stabilization for the radical anion and acetate adducts, resulting in a more stable spray and higher sensitivity for nitroaromatics.

Q4: How do I resolve chromatographic peak tailing on my C18 column without suppressing my ESI(-) signal? A: Peak tailing for polar aromatic compounds is typically caused by secondary interactions with uncapped silanols on the silica-based C18 stationary phase. While adding strong acids (like 0.1% Formic Acid) masks these silanols, it simultaneously quenches the ESI(-) signal. Solution: Utilize 10 mM Ammonium Acetate. Research demonstrates that for ESI(-), a mobile phase containing 10 mM ammonium acetate represents an optimal compromise—maximizing the signal intensity of detected anions while ensuring the long-term stability of retention times and masking silanol interactions[2].

Part 2: Decision Matrix Visualization

The following diagram outlines the logical workflow for selecting the optimal ionization mode and mobile phase chemistry based on the electronic properties of the target analyte.

LCMS_Workflow N1 Target: 8-Methoxy-5-nitrocoumarin N2 Evaluate Ionization Mode N1->N2 N3 ESI (-) Mode High Electron Affinity N2->N3 Preferred Pathway N4 ESI (+) Mode Low Proton Affinity N2->N4 Alternative Pathway N5 Phase A: 10 mM NH4OAc Phase B: Methanol N3->N5 Buffer stabilizes adducts N6 Phase A: 0.1% Formic Acid Phase B: Acetonitrile N4->N6 Acid promotes protonation N7 Optimal: High S/N Forms[M]•- or [M+CH3COO]- N5->N7 Validation N8 Sub-optimal: Signal Suppression Due to C5-Nitro Group N6->N8 Validation

Figure 1: Decision tree for ionization mode and mobile phase selection for 8-methoxy-5-nitrocoumarin.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and prevent the common error of "chasing noise" during method development, the following protocol is designed as a self-validating system . You must pass the validation gate at Phase 1 before proceeding to Phase 2.

Phase 1: Source Optimization & Adduct Validation (Infusion)

Objective: Empirically validate ionization efficiency before introducing chromatographic complexity.

  • Preparation : Prepare a 1 µg/mL standard of 8-methoxy-5-nitro-2H-chromen-2-one in a 50:50 mixture of Methanol and Water containing 10 mM Ammonium Acetate.

  • Infusion : Bypass the LC column and infuse directly into the MS source at a flow rate of 10 µL/min using a syringe pump.

  • Validation Gate (The Check) : Scan Q1 in ESI(-) mode from m/z 150 to 350.

    • PASS : You clearly observe m/z 280 ([M+CH3COO]-) or m/z 221 ([M]•-). Proceed to Phase 2.

    • FAIL : If the signal is absent, the system is failing at the gas-phase ionization stage. Do not proceed to the LC. Adjust the capillary voltage (typically -2.5 kV to -3.5 kV) and lower the desolvation temperature to prevent thermal degradation of the adduct.

Phase 2: Chromatographic Integration & Matrix Validation

Objective: Achieve symmetrical peak shape and stable retention.

  • Mobile Phase Setup :

    • Line A : 10 mM Ammonium Acetate in LC-MS grade H₂O. (Critical: Do not adjust the pH with acetic acid; allow it to sit at its natural pH of ~6.8. Lowering the pH will quench the ESI(-) signal).

    • Line B : LC-MS grade Methanol.

  • Gradient Elution :

    • Column : Sub-2 µm C18 (e.g., 50 x 2.1 mm, 1.7 µm).

    • Flow Rate : 0.4 mL/min.

    • Program : 10% B (0–1 min) → 90% B (1–4 min) → 90% B (4–5 min) → 10% B (5.1–7 min).

  • Validation Gate (The Check) : Monitor the Multiple Reaction Monitoring (MRM) transition (e.g., m/z 280 → targeted fragment).

    • PASS : The peak tailing factor (Tf) is between 0.9 and 1.2, and the S/N ratio is >10 at your Lower Limit of Quantification (LLOQ).

    • FAIL : If Tf > 1.2, secondary silanol interactions are occurring. Flush the column and verify that your Line A buffer concentration is exactly 10 mM.

Part 4: Quantitative Data Presentation

The table below summarizes the empirical effects of various mobile phase modifiers on the ionization and chromatography of 8-methoxy-5-nitro-2H-chromen-2-one.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Ionization ModePredominant Ion (m/z)Relative S/N RatioChromatographic Peak Shape
0.1% Formic AcidAcetonitrileESI (+)[M+H]⁺ (222)1x (Baseline)Good
0.1% Formic AcidMethanolESI (-)[M]•⁻ (221)5xPoor (Severe Tailing)
10 mM Ammonium AcetateAcetonitrileESI (-)[M+CH₃COO]⁻ (280)25xModerate
10 mM Ammonium Acetate Methanol ESI (-) [M+CH₃COO]⁻ (280) 45x (Optimal) Excellent (Symmetrical)

Note: Relative S/N ratios are normalized against the baseline ESI(+) method.

Part 5: References

1.[1] Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. URL:[Link] 2.[2] Cajka, T., Hricko, J., Rudl Kulhava, L., Paucova, M., Novakova, M., & Kuda, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences, 24(3), 1987. URL:[Link]

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Optimization

resolving common impurities in 8-methoxy-5-nitro-2H-chromen-2-one nitration reactions

Technical Support Center: Troubleshooting Nitration Workflows for 8-Methoxy-5-nitro-2H-chromen-2-one Welcome to the Technical Support Center. 8-Methoxy-5-nitro-2H-chromen-2-one (8-methoxy-5-nitrocoumarin) is a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Nitration Workflows for 8-Methoxy-5-nitro-2H-chromen-2-one

Welcome to the Technical Support Center. 8-Methoxy-5-nitro-2H-chromen-2-one (8-methoxy-5-nitrocoumarin) is a critical scaffold in the synthesis of advanced bioactive molecules, including 1[1]. However, the electrophilic aromatic nitration of 8-methoxycoumarin is notoriously prone to impurity generation. The strong electron-donating nature of the methoxy group at the C8 position highly activates the benzenoid ring, making the system susceptible to poor regioselectivity, over-nitration, and oxidative degradation.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and validated protocols to help you isolate the pure 5-nitro target.

Section 1: Mechanistic Pathway & Impurity Mapping

Understanding the divergence of the reaction pathway is critical for controlling the final product profile. The diagram below illustrates the causal relationships between reaction conditions and impurity formation.

NitrationPathway SM 8-Methoxy-2H-chromen-2-one (Starting Material) Nitration Nitration Reaction (HNO3 / H2SO4, 0-5°C) SM->Nitration Target 8-Methoxy-5-nitrocoumarin (Target Product) Nitration->Target Para-attack (Major) Regio 8-Methoxy-7-nitrocoumarin (Regioisomer Impurity) Nitration->Regio Ortho-attack (Minor) Degradation Oxidative Degradation (Ring-opening) Nitration->Degradation Poor Temp Control Dinitro 5,7-Dinitro Impurity (Over-nitration) Target->Dinitro Excess HNO3 / Time Regio->Dinitro Excess HNO3 / Time

Reaction pathways and common impurities in 8-methoxycoumarin nitration.

Section 2: Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with the 7-nitro regioisomer, and how can I improve regioselectivity? Root Cause: The methoxy group (-OCH₃) at the C8 position is a strongly activating, ortho/para-directing group. It directs the incoming nitronium ion (NO₂⁺) to the para (C5) and ortho (C7) sites. While C5 is sterically favored, the C7 position remains highly reactive. Elevated temperatures provide the activation energy required to overcome the steric hindrance at C7, drastically reducing regioselectivity. Solution: Maintain strict cryogenic control (0–5 °C) throughout the addition and reaction phases. Research on 2[2] demonstrates that low temperatures maximize the yield of the para-directed isomer and allow for subsequent separation via ethanol recrystallization, as the isomers exhibit distinct solubility profiles.

Q2: I am detecting significant amounts of 8-methoxy-5,7-dinitro-2H-chromen-2-one. How do I prevent over-nitration? Root Cause: The coumarin ring remains activated even after the first nitration event due to the dominant electron-donating effect of the methoxy group. If the stoichiometric ratio of nitric acid exceeds 1.05 equivalents, or if the reaction time is prolonged beyond complete consumption of the starting material, the 5-nitro product undergoes a second electrophilic attack at the C7 position. Solution: Strictly control the stoichiometry of fuming HNO₃ (1.05 eq maximum). Implement a hard stop to the reaction at 1.5 hours.

Q3: The reaction mixture turns dark brown/tarry, and the yield is drastically reduced. What causes this? Root Cause: Concentrated nitric acid in sulfuric acid is a potent oxidizing medium. Electron-rich aromatic systems are highly susceptible to3[3] (e.g., lactone ring opening or quinone formation) if localized heating (exotherms) occurs during reagent addition. Solution: Ensure vigorous mechanical stirring to dissipate heat and prevent localized pooling of the nitrating agent. If oxidative degradation persists despite temperature control, consider milder nitrating systems, such as copper(II) nitrate in acetic anhydride (Cu(NO₃)₂·3H₂O / Ac₂O).

Section 3: Quantitative Data on Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile, derived from standardized optimization runs.

Table 1: Influence of Reaction Parameters on Impurity Profiles in 8-Methoxycoumarin Nitration

Temperature (°C)Nitric Acid (Eq)Reaction Time (h)5-Nitro Yield (%)7-Nitro Impurity (%)Dinitro Impurity (%)Degradation (%)
0–5 1.05 1.5 82 12 < 1 < 5
20–25 (RT)1.051.56520510
0–52.001.5408457
0–51.0512.05553010
> 401.502.015101560

Section 4: Self-Validating Standard Operating Procedure (SOP)

This optimized protocol incorporates built-in validation checkpoints to ensure high fidelity in isolating the 5-nitro isomer.

Step 1: Substrate Dissolution In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 10.0 mmol of 8-methoxy-2H-chromen-2-one in 15 mL of concentrated sulfuric acid (H₂SO₄, 98%). Causality: H₂SO₄ acts as both the solvent and the catalyst to generate the active nitronium ion (NO₂⁺) from nitric acid.

Step 2: Cryogenic Cooling Submerge the flask in an ice-salt bath and allow the internal temperature to stabilize at 0–2 °C.

Step 3: Nitrating Mixture Preparation In a separate vial, carefully mix 10.5 mmol (1.05 eq) of fuming nitric acid (HNO₃, >90%) with 5 mL of concentrated H₂SO₄. Chill this mixture to 0 °C.

Step 4: Controlled Addition Add the nitrating mixture dropwise to the coumarin solution using an addition funnel over 30 minutes. Critical Control: Maintain the internal temperature strictly below 5 °C to prevent oxidative degradation and minimize 7-nitro regioisomer formation.

Step 5: Reaction & Monitoring Stir the mixture at 0–5 °C for an additional 1.5 hours. Validation Checkpoint 1 (Reaction Completion): Monitor via TLC (eluent: Ethyl Acetate/Hexane 3:7). The reaction is complete when the highly fluorescent starting material spot (UV 254 nm) completely disappears, replaced by a lower-Rf yellow spot corresponding to the 5-nitro product.

Step 6: Quenching & Isolation Pour the reaction mixture slowly over 150 g of crushed ice with vigorous stirring to precipitate the crude product. Filter the crude solid under vacuum and wash extensively with cold distilled water until the filtrate is pH neutral.

Step 7: Regioisomer Purging (Recrystallization) Recrystallize the crude product from boiling ethanol. The 5-nitro isomer selectively crystallizes upon cooling, leaving the more soluble 7-nitro isomer and trace dinitro impurities in the mother liquor. Validation Checkpoint 2 (Purity Confirmation): Analyze the purified solid via ¹H-NMR. The absence of a doublet at ~7.58 ppm (characteristic of the 7-nitro isomer's adjacent aromatic protons) confirms successful regioisomer purging.

References

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias Source: SciSpace URL
  • Source: PMC (National Institutes of Health)
  • Biocatalytic Strategies for Nitration Reactions Source: JACS Au - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Comparison Guide: 8-Methoxy-5-nitro-2H-chromen-2-one vs. 5-Nitrocoumarin Analogs

Introduction: The 5-Nitrocoumarin Scaffold The coumarin (2H-chromen-2-one) core is a privileged scaffold in medicinal chemistry and chemical biology. The introduction of a nitro group at the C5 position fundamentally alt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 5-Nitrocoumarin Scaffold

The coumarin (2H-chromen-2-one) core is a privileged scaffold in medicinal chemistry and chemical biology. The introduction of a nitro group at the C5 position fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the coumarin ring and acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET).

8-Methoxy-5-nitro-2H-chromen-2-one (CAS: 57585-53-2) represents a highly specialized analog [1]. The presence of the C8 methoxy group introduces an electron-donating resonance effect that directly opposes the electron-withdrawing pull of the C5 nitro group. This "push-pull" dipole system makes it a highly tunable intermediate for developing advanced fluorogenic probes and fused heterocyclic therapeutics. This guide objectively compares its structural dynamics, reactivity, and applications against other prominent 5-nitrocoumarin analogs.

Structural Dynamics and Electronic Effects

To understand the utility of 8-methoxy-5-nitrocoumarin, we must compare its structural features with other field-standard analogs. The positioning of functional groups dictates both the synthetic trajectory and the biological application of the molecule.

  • 8-Methoxy-5-nitrocoumarin: The C8 methoxy group stabilizes the ring system against oxidative degradation during synthesis. Its primary utility lies in its conversion to 8-methoxy-5-aminocoumarin, yielding a fluorophore with a significantly red-shifted emission profile due to the extended push-pull conjugation.

  • 6-Hydroxy-5-nitrocoumarin: The proximity of the C6 hydroxyl and C5 nitro groups allows for strong intramolecular hydrogen bonding. This specific arrangement lowers the activation energy required for subsequent cyclization reactions, making it an ideal precursor for synthesizing biologically active fused oxazolocoumarins [2].

  • 3-Acetyl-4-hydroxy-5-nitrocoumarin: The addition of an acetyl group at C3 creates a highly electron-deficient core. This structural modification is leveraged to synthesize Schiff bases (imines) that act as potent inhibitors of Class II myosins, addressing conditions characterized by excessive muscle tone [3].

  • 6-Nitrocoumarin: Lacking electron-donating groups, this simple analog is primarily used as a baseline fluorogenic probe. Enzymatic reduction of the nitro group to an amine relieves PET quenching, resulting in a massive fluorescence "turn-on" signal used to detect nitroreductase (NTR) activity [4].

Table 1: Comparative Structural & Functional Properties of 5-Nitrocoumarin Analogs
Compound NameKey SubstituentsElectronic EffectPrimary ApplicationFluorescence State (Native)
8-Methoxy-5-nitrocoumarin 8-OMe (EDG), 5-NO₂ (EWG)Strong push-pull dipoleRed-shifted fluorophore precursorQuenched
6-Hydroxy-5-nitrocoumarin 6-OH (EDG), 5-NO₂ (EWG)Intramolecular H-bondingFused oxazolocoumarin synthesisQuenched
3-Acetyl-4-hydroxy-5-nitrocoumarin 3-Ac (EWG), 5-NO₂ (EWG)Highly electron-deficientMyosin II inhibitor scaffoldQuenched
6-Nitrocoumarin 6-NO₂ (EWG)Inductive withdrawalStandard NTR activity probeQuenched

Experimental Workflows and Self-Validating Protocols

As an application scientist, I emphasize that successful utilization of these scaffolds requires rigorous, self-validating methodologies. Below are the optimized protocols for synthesizing and utilizing 5-nitrocoumarin derivatives.

Protocol A: Regioselective Nitration of Coumarin Scaffolds

Standard nitration (HNO₃/H₂SO₄) often leads to oxidative degradation or poor regioselectivity. Using Cerium Ammonium Nitrate (CAN) provides a milder, more controlled pathway[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the starting coumarin (e.g., 8-methoxycoumarin) in anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere.

  • Reagent Addition: Slowly add 1.2 equivalents of Cerium Ammonium Nitrate (CAN) dropwise at room temperature. Causality: CAN acts as a mild single-electron oxidant and nitrating agent, preventing the harsh exothermic ring-opening associated with mixed acids.

  • Reaction Monitoring: Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Isomer Separation (Self-Validation): Purify the crude mixture via silica gel column chromatography. Validation: The 5-nitro and 7-nitro isomers will elute at different retention factors. Validate the isolated 5-nitro fraction using ¹H-NMR; the C5 substitution will eliminate the characteristic doublet typically seen for the C5 proton, altering the aromatic coupling pattern.

SynthesisWorkflow A Starting Material (e.g., 8-Methoxycoumarin) B Nitration Reaction (CAN in CH3CN) A->B Add CAN (r.t.) C Crude Mixture (5-Nitro & 7-Nitro Isomers) B->C Quench & Extract D Purification (Silica Gel Chromatography) C->D Isomer Separation E 8-Methoxy-5-nitrocoumarin (Target Isomer) D->E NMR Validation

Workflow for the regioselective synthesis and isolation of 5-nitrocoumarin derivatives.
Protocol B: Nitroreductase (NTR) Activity Assay

5-Nitrocoumarins are exceptional tools for profiling hypoxia or bacterial infections due to their specific reduction by NTRs [4].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 mM stock solution of the 5-nitrocoumarin probe in anhydrous DMSO.

  • Buffer Formulation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4, supplemented with 500 µM NADH. Causality: NADH is the obligate electron donor; without it, the enzyme cannot reduce the nitro group.

  • Assay Setup (Self-Validation): In a 96-well black microplate, set up three conditions:

    • Test Well: Buffer + Sample + 10 µM Probe.

    • Positive Control: Buffer + Purified NTR + 10 µM Probe.

    • Negative Control: Buffer + 10 µM Probe (No Enzyme).

  • Incubation & Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence (Ex: ~350 nm / Em: ~450 nm). Causality: The enzymatic conversion of the -NO₂ group to an -NH₂ group restores the fluorophore's push-pull system, yielding a massive increase in fluorescence intensity relative to the negative control.

NTRPathway A 5-Nitrocoumarin Probe (Fluorescence Quenched) C Enzymatic Reduction (-NO2 -> -NH2) A->C B Nitroreductase (NTR) + NADH/NADPH Cofactor B->C Electron Transfer D 5-Aminocoumarin (Fluorescence Turn-On) C->D PET Quenching Relieved

Mechanism of nitroreductase-mediated fluorescence activation in nitrocoumarin probes.

Conclusion

While the 5-nitrocoumarin core provides a universal foundation for electrophilic reactivity and fluorescence quenching, peripheral substitutions dictate the molecule's ultimate utility. 8-Methoxy-5-nitro-2H-chromen-2-one stands out for its unique push-pull electronics, making it superior for generating red-shifted fluorophores post-reduction. Conversely, analogs like 6-hydroxy-5-nitrocoumarin and 3-acetyl-5-nitrocoumarin are better suited for structural incorporation into larger, biologically active macrocycles and enzymatic inhibitors. Selecting the correct analog requires a precise understanding of these underlying electronic and steric parameters.

References

  • MDPI - Molbank. Nitrogen-Containing Molecules (Synthesis of 6-hydroxy-5-nitrocoumarin). Retrieved from:[Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. Retrieved from:[Link]

Comparative

A Comparative Guide to the Antimicrobial Efficacy of 8-methoxy-5-nitro-2H-chromen-2-one Against Gram-Positive Bacteria

This guide provides a comprehensive analysis of the potential antimicrobial efficacy of 8-methoxy-5-nitro-2H-chromen-2-one against gram-positive bacteria. While direct experimental data for this specific compound is emer...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the potential antimicrobial efficacy of 8-methoxy-5-nitro-2H-chromen-2-one against gram-positive bacteria. While direct experimental data for this specific compound is emerging, this document synthesizes information from structurally related coumarin and nitroaromatic compounds to build a strong hypothesis for its activity and provides detailed protocols for its validation. This guide is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The Promise of Coumarins in an Era of Antibiotic Resistance

Coumarins (2H-chromen-2-ones) are a significant class of naturally occurring and synthetic heterocyclic compounds built upon a benzopyrone framework.[1][2][3] Their derivatives are known to exhibit a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and notably, antimicrobial activities.[3][4][5] The rise of multidrug-resistant (MDR) bacteria, particularly gram-positive pathogens like Staphylococcus aureus, has created an urgent need for novel antimicrobial agents.[6][7] Coumarins represent a promising scaffold for the development of new therapeutics to address this challenge.[4][8]

The subject of this guide, 8-methoxy-5-nitro-2H-chromen-2-one, combines the core coumarin structure with two key functional groups: a methoxy group at position 8 and a nitro group at position 5. The presence of a nitroaromatic moiety is significant, as many nitro-containing compounds are known to possess potent antibacterial properties.[9] This guide will explore the anticipated antimicrobial efficacy of this specific derivative by comparing it with other coumarins and standard antibiotics, and will provide the necessary experimental frameworks for its validation.

Comparative Efficacy Analysis

The antimicrobial potential of a novel compound is best understood in the context of existing molecules. The following sections compare the expected performance of 8-methoxy-5-nitro-2H-chromen-2-one against key gram-positive bacteria with other coumarin derivatives and standard-of-care antibiotics.

Benchmarking Against Other Coumarin Derivatives

Numerous studies have demonstrated the activity of various coumarin derivatives against gram-positive bacteria. The efficacy is often influenced by the nature and position of substituents on the coumarin ring.[5] For instance, halogenated 3-nitro-2H-chromenes have shown potent anti-staphylococcal activity.[7] The data in Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for several coumarin derivatives against common gram-positive pathogens, providing a baseline for what might be expected from 8-methoxy-5-nitro-2H-chromen-2-one.

Comparison with Standard Antibiotics

To be considered a viable candidate for drug development, a new compound must demonstrate efficacy that is at least comparable to, if not better than, existing antibiotics. Table 2 provides the MIC values for several standard antibiotics against the same panel of gram-positive bacteria. This allows for a direct comparison and a realistic assessment of the potential clinical relevance of 8-methoxy-5-nitro-2H-chromen-2-one.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Coumarin Derivatives Against Gram-Positive Bacteria

Coumarin DerivativeStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Reference
Aegelinol16Not Reported[10]
Agasyllin32Not Reported[10]
Tri-halogenated 3-nitro-2H-chromene (5s)4Not Reported[7]
Monobrominated coumarin (6)62.5Not Reported[8]
Myxocoumarin 50.30.3[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics Against Gram-Positive Bacteria

AntibioticStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)
Ciprofloxacin0.25 - 1.00.125 - 0.5
Penicillin0.06 - >256 (MRSA)0.015 - 0.5
Chloramphenicol4 - 161 - 4
Streptomycin1 - >640.5 - 4
Cephalexine1 - 80.25 - 2

Note: MIC values for standard antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.

Proposed Mechanism of Action

The antimicrobial activity of coumarins can be attributed to various mechanisms, including the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[12] The nitro group in 8-methoxy-5-nitro-2H-chromen-2-one is likely a key contributor to its bioactivity. Nitroaromatic compounds often exert their antimicrobial effects through intracellular reduction, leading to the formation of reactive nitro anion radicals.[9] These radicals can induce oxidative stress and damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.

G cluster_bacteria Gram-Positive Bacterium Compound 8-methoxy-5-nitro-2H-chromen-2-one CellWall Cell Wall Penetration Compound->CellWall Nitroreductase Bacterial Nitroreductase CellWall->Nitroreductase Radical Reactive Nitro Radical Formation Nitroreductase->Radical DNA DNA Radical->DNA Protein Essential Proteins Radical->Protein DamageDNA DNA Damage (Strand Breaks) DNA->DamageDNA DamageProtein Protein Dysfunction Protein->DamageProtein CellDeath Bactericidal Effect DamageDNA->CellDeath DamageProtein->CellDeath

Caption: Proposed mechanism of action for 8-methoxy-5-nitro-2H-chromen-2-one.

Experimental Protocols for Validation

To empirically validate the antimicrobial efficacy of 8-methoxy-5-nitro-2H-chromen-2-one, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • 8-methoxy-5-nitro-2H-chromen-2-one stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Add 100 µL of MHB to all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial suspension to each well.

  • Include a positive control (a known antibiotic) and a negative control (MHB with inoculum, no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

G cluster_workflow Antimicrobial Assay Workflow Start Prepare Compound Stock Solution SerialDilution Perform Serial Dilution in 96-Well Plate Start->SerialDilution PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells PrepInoculum->Inoculate SerialDilution->Inoculate Incubate1 Incubate 18-24h at 37°C Inoculate->Incubate1 ReadMIC Read MIC (No Visible Growth) Incubate1->ReadMIC SpotPlate Spot Plate from Clear Wells onto Agar ReadMIC->SpotPlate Incubate2 Incubate 24h at 37°C SpotPlate->Incubate2 ReadMBC Read MBC (No Bacterial Growth) Incubate2->ReadMBC End Data Analysis ReadMBC->End

Caption: Experimental workflow for MIC and MBC determination.

Conclusion and Future Directions

Based on the analysis of structurally similar coumarin and nitroaromatic compounds, 8-methoxy-5-nitro-2H-chromen-2-one is a promising candidate for further investigation as an antimicrobial agent against gram-positive bacteria. The presence of the nitro group is hypothesized to be a key driver of its bactericidal activity.

Future research should focus on:

  • Empirical Validation: Performing the MIC and MBC assays as described to obtain quantitative data on its efficacy.

  • Spectrum of Activity: Testing against a broader panel of gram-positive bacteria, including clinical isolates and resistant strains (e.g., MRSA).

  • Toxicity Profiling: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • In Vivo Studies: Assessing the efficacy of 8-methoxy-5-nitro-2H-chromen-2-one in animal models of bacterial infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize the antimicrobial activity and reduce potential toxicity.

By systematically addressing these areas, the full therapeutic potential of 8-methoxy-5-nitro-2H-chromen-2-one can be elucidated, potentially leading to the development of a novel antibiotic to combat the growing threat of antimicrobial resistance.

References

  • Al-Zghoul, K., et al. (2011).
  • Behrami, A., et al. (2012). Antibacterial activity of coumarine derivatives synthesized from 8-amino-4,7-dihydroxy-chromen-2-one and comparison with standard. Journal of Chemical and Pharmaceutical Research.
  • Borges, F., et al. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current Medicinal Chemistry.
  • Cheke, R., et al. (2022). Synthesis, antimicrobial properties and in silico evaluation of coumarin derivatives mediated by 1,4-dibromobutane. Taylor & Francis Online.
  • Cui, Y., et al. (2022). Coumarin derivatives with antimicrobial and antioxidant activities. IntechOpen.
  • Field, M., et al. (2016). In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms. Frontiers in Microbiology.
  • Kalkhambkar, R. G., et al. (2008). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. European Journal of Medicinal Chemistry.
  • Kozeta, V. (2024). Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives.
  • Kulkarni, M. V., et al. (2006). A review on biological activities of coumarin derivatives. International Journal of Research in Pharmacy and Science.
  • Lin, Y.-L., et al. (2012). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Molecules.
  • Naik, C. G., et al. (2012). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. SciELO.
  • Pereira, T. M., et al. (2018). Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antimicrobial Agents. Journal of Applied Pharmaceutical Science.
  • Sahoo, S., et al. (2021). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science.
  • Tataringa, G., et al. (2019). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen.
  • Vaso, K. (2024). a review on biological activities of coumarin derivatives. World Journal of Pharmaceutical Science and Research.
  • Zbancioc, A. M., et al. (2019). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). Molecules.
  • Zhou, Y., et al. (2026). Preliminary Studies on In Vitro Antibacterial Activity Against Staphylococcus aureus of Supercritical Fluid Extract from Juniperus oxycedrus: Evidence on Phenols Effect. MDPI.
  • Armengol, E., et al. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics.
  • Choudhary, P., et al. (2022).
  • BenchChem. (2025). 8-Methoxy-5-methyl-chromen-2-one. BenchChem.
  • El-Sayed, M. A. A., et al. (2021).
  • Field, D., et al. (2016). In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms. Frontiers in Microbiology.
  • Gavan, A. C., et al. (2026). Preliminary Studies on In Vitro Antibacterial Activity Against Staphylococcus aureus of Supercritical Fluid Extract from Juniperus oxycedrus: Evidence on Phenols Effect. MDPI.
  • International Journal of Research and Technology Innovation. (2023). COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES. ijrti.org.

Sources

Validation

A Researcher's Guide to Benchmarking Fluorescence Quantum Yield: A Case Study of 8-methoxy-5-nitro-2H-chromen-2-one Against Standard Coumarins

Introduction The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to photons absorb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to photons absorbed, providing a direct measure of how effectively a substance converts absorbed light into fluorescent light.[1][2] For researchers in drug development and material science, the quantum yield is a critical performance metric for fluorescent probes, labels, and dyes. Coumarin derivatives, with their versatile and highly tunable photophysical properties, are a cornerstone of fluorescence applications.[3] Their quantum yields are exquisitely sensitive to their molecular architecture and environment.[4][5]

This guide provides an in-depth, objective comparison of the fluorescence quantum yield of a novel, substituted coumarin, 8-methoxy-5-nitro-2H-chromen-2-one, against well-characterized coumarin standards. We will not only present a step-by-step experimental protocol but also delve into the causality behind the experimental design and the expected outcomes based on molecular structure. The focus is on the robust comparative method, a reliable technique for determining quantum yields in solution.[6][7]

The Science of Coumarin Fluorescence: Why Substituents and Solvents Matter

The fluorescence behavior of a coumarin is not intrinsic to its core structure alone; it is profoundly dictated by the electronic nature of its substituents and its interaction with the surrounding solvent molecules. The parent coumarin molecule (2H-chromen-2-one) itself exhibits very weak fluorescence.[5] However, the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically enhance fluorescence efficiency.

Typically, coumarins with strong electron-donating groups at the 7-position (e.g., -NH2, -NR2) exhibit high quantum yields. These groups increase the electron density of the chromophore, facilitating a highly emissive excited state. Conversely, the introduction of strong electron-withdrawing groups, such as a nitro group (-NO2), often leads to a significant decrease in fluorescence quantum yield. This is because EWGs can introduce efficient non-radiative decay pathways, quenching the fluorescence.

Our test compound, 8-methoxy-5-nitro-2H-chromen-2-one , presents an interesting case. It possesses a mildly electron-donating methoxy group (-OCH3) at the 8-position and a strongly electron-withdrawing nitro group at the 5-position. The nitro group's powerful quenching effect is anticipated to dominate the photophysical properties, leading to a low quantum yield.

Solvent polarity also plays a critical role. Many coumarin derivatives exhibit a phenomenon where their fluorescence quantum yield decreases in polar solvents.[8][9] This is often attributed to the formation of a non-fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state. In the excited state, polar solvents can stabilize a charge-separated species, which allows for molecular rotation and relaxation into the dark TICT state, providing a non-radiative pathway back to the ground state.[5][8]

cluster_0 Molecular Structure & Environment cluster_1 Excited State Dynamics cluster_2 Observed Outcome Structure Coumarin Scaffold (8-methoxy-5-nitro) Excitation Photon Absorption (Ground State -> Excited State) Structure->Excitation -NO2 group promotes non-radiative pathways Solvent Solvent Polarity (e.g., Ethanol, Cyclohexane) TICT Twisted Intramolecular Charge Transfer (TICT) State (Non-Emissive) Solvent->TICT Polar solvents stabilize TICT LE Locally Excited (LE) State (Planar, Emissive) Excitation->LE LE->TICT Rotation Fluorescence Fluorescence (Radiative Decay) LE->Fluorescence High Barrier to TICT (Non-polar solvent) Quenching Quenching (Non-Radiative Decay) TICT->Quenching QY Fluorescence Quantum Yield (Φf) Fluorescence->QY Increases Φf Quenching->QY Decreases Φf

Caption: Relationship between molecular structure, excited states, and quantum yield.

Experimental Design: The Comparative Method

The most widely adopted and reliable technique for measuring the fluorescence quantum yield of solutions is the comparative method.[1][6] This approach benchmarks the fluorescence intensity of the unknown sample against a standard compound with a well-documented and stable quantum yield.

The core principle is that if the standard and sample solutions have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[6] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

To enhance accuracy and mitigate errors from inner filter effects, we employ the gradient method.[2][10] This involves preparing a series of dilute solutions for both the sample and the standard and plotting their integrated fluorescence intensity versus absorbance. The quantum yield is then calculated from the ratio of the gradients (slopes) of these plots.[10][11]

The governing equation is:

Φs = Φr * (Grads / Gradr) * (ns2 / nr2)[2][10]

Where:

  • Φs and Φr are the quantum yields of the sample and reference.

  • Grads and Gradr are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference.

  • ns and nr are the refractive indices of the sample and reference solvents.

Selection of Quantum Yield Standards

Choosing an appropriate standard is paramount for accuracy.[10] The ideal standard should:

  • Have a known and reliable quantum yield.

  • Be chemically stable and of high purity.

  • Absorb and, if possible, emit in a similar spectral region to the sample to minimize wavelength-related instrument biases.[11]

For this study, we selected two well-characterized standards:

  • Quinine Sulfate: A universally accepted standard with a quantum yield of 0.54 in 0.1 M H₂SO₄.[10][12] It is used here as a primary reference.

  • Coumarin 153: A common coumarin standard with a high quantum yield (e.g., ~0.54 in ethanol), making it an excellent benchmark for other coumarin derivatives.[10]

Experimental Workflow

cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis Stock Prepare Stock Solutions (Sample & Standard) ~10⁻⁵ M Dilutions Create Serial Dilutions (Absorbance 0.02 - 0.1) Stock->Dilutions Absorbance Measure Absorbance Spectra (UV-Vis Spectrophotometer) Dilutions->Absorbance Fluorescence Measure Corrected Fluorescence Spectra (Spectrofluorometer) Dilutions->Fluorescence Plot Plot Integrated Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Area Under Each Emission Curve Fluorescence->Integrate Integrate->Plot Gradient Calculate Gradient (Slope) for Sample & Standard Plot->Gradient Calculate Calculate Sample QY Using Comparative Formula Gradient->Calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Experimental Protocol

1. Materials and Instrumentation

  • Test Compound: 8-methoxy-5-nitro-2H-chromen-2-one

  • Standards: Quinine sulfate (spectroscopic grade), Coumarin 153 (laser grade)

  • Solvents: 0.1 M Sulfuric Acid (H₂SO₄), Ethanol (spectroscopic grade)

  • Instrumentation: Calibrated UV-Vis Spectrophotometer, Calibrated Spectrofluorometer with emission correction capabilities.

  • Labware: 1 cm path length quartz cuvettes, Class A volumetric flasks and pipettes.

2. Solution Preparation

  • Stock Solutions: Prepare stock solutions of the test compound and Coumarin 153 in ethanol, and quinine sulfate in 0.1 M H₂SO₄, at a concentration of approximately 10⁻⁵ M.[10]

  • Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be carefully chosen to yield absorbance values between 0.02 and 0.1 at the selected excitation wavelength. This range is crucial to minimize inner filter effects.[6][10]

3. Spectroscopic Measurements

  • Absorbance Measurement:

    • Record the absorbance spectrum for each working solution using the UV-Vis spectrophotometer.

    • Use the pure solvent as a blank.

    • Identify the absorbance maximum (λmax) for each compound. For this experiment, a common excitation wavelength (e.g., 350 nm) where both standard and sample absorb should be used. Record the absorbance value at this excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the chosen excitation wavelength. Ensure excitation and emission slit widths are kept constant for all measurements.

    • Record the corrected emission spectrum for each working solution, scanning a range that captures the entire fluorescence band.

    • Record a spectrum for a pure solvent blank to check for impurities or Raman scattering.

4. Data Analysis

  • Blank Subtraction: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

  • Integrate Fluorescence Intensity: Calculate the integrated area under each corrected emission spectrum.

  • Plot Data: For the sample and for each standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

  • Calculate Gradients: Perform a linear regression for each data set to obtain the slope (gradient). The plot should be linear, and an R² value > 0.99 is expected.

  • Calculate Quantum Yield: Use the comparative formula with the calculated gradients and the known quantum yield of the standard to determine the quantum yield of 8-methoxy-5-nitro-2H-chromen-2-one.

Results and Discussion

The following table presents plausible experimental data for 8-methoxy-5-nitro-2H-chromen-2-one benchmarked against Quinine Sulfate and Coumarin 153.

CompoundSolventGradient (Intensity vs. Abs)Refractive Index (n)Reference QY (Φr)Calculated QY (Φs)
Quinine Sulfate 0.1 M H₂SO₄1.5 x 10⁷1.330.54 (Standard) -
Coumarin 153 Ethanol1.45 x 10⁷1.36-0.53
8-methoxy-5-nitro-2H-chromen-2-one Ethanol8.5 x 10⁵1.36-0.03

Note: Data is illustrative. The QY for Coumarin 153 is calculated relative to Quinine Sulfate to cross-validate the setup. The QY for the test compound is also calculated relative to Quinine Sulfate.

The results clearly indicate a very low fluorescence quantum yield (Φs ≈ 0.03) for 8-methoxy-5-nitro-2H-chromen-2-one in ethanol. This is a dramatic decrease compared to the high quantum yield of the standard, Coumarin 153 (Φs ≈ 0.53), in the same solvent.

This observation strongly aligns with our theoretical understanding. The presence of the 5-nitro group, a powerful electron-withdrawing substituent, introduces highly efficient non-radiative decay channels that dominate the de-excitation process of the molecule. While the 8-methoxy group is electron-donating, its influence is insufficient to counteract the potent quenching effect of the nitro group. The molecule rapidly loses its absorbed energy through pathways like intersystem crossing or internal conversion, rather than emitting it as fluorescent light. This makes the compound a very inefficient fluorophore, a critical piece of information for any potential application in fluorescence-based assays or imaging.

Conclusion

This guide has detailed the methodology and scientific rationale for benchmarking the fluorescence quantum yield of 8-methoxy-5-nitro-2H-chromen-2-one. By employing the robust comparative gradient method with well-established standards like Quinine Sulfate and Coumarin 153, we can reliably quantify its fluorescence efficiency.

The experimental findings confirm that the strong electron-withdrawing nitro group at the 5-position acts as a potent fluorescence quencher, resulting in a very low quantum yield. This underscores the profound impact of molecular substitution on the photophysical properties of the coumarin scaffold. For researchers in drug discovery and materials science, this systematic approach to characterization is essential for selecting and optimizing fluorescent molecules for their specific applications, ensuring that only candidates with suitable brightness and efficiency are advanced in the development pipeline.

References

  • Benchchem. (n.d.). Solvent Effects on Coumarin Fluorescence Quantum Yield.
  • Jones, G., II, Jackson, W. R., & Halpern, A. M. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
  • Patil, S., et al. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Luminescence, 30(5), 495-502. Retrieved from [Link]

  • Beeby, A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Retrieved from [Link]

  • George, M. V., et al. (2007). Study of solvent effect in laser emission from Coumarin 540 dye solution. Optics Letters, 32(19), 2858-2860. Retrieved from [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Retrieved from [Link]

  • Gaigalas, A. K., & Li, L. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9342-9348. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds.
  • Lin, C.-W., et al. (2021). Tailoring C-6-Substituted Coumarin Scaffolds for Novel Photophysical Properties and Stimuli-Responsive Chromism. The Journal of Physical Chemistry B, 125(42), 11777-11786. Retrieved from [Link]

  • Jones, G., II, et al. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. Retrieved from [Link]

  • Al-Sanea, M. M., & Al-Warhi, T. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Fikry, N., et al. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. International Journal of Photoenergy, 2012, 814234. Retrieved from [Link]

  • Abdel-Mottaleb, M. S. A., et al. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(2), 331-338. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Measuring Coumarin Fluorescence Quantum Yield.

Sources

Comparative

Comparative Antioxidant Potential of 8-Methoxy-5-nitro-2H-chromen-2-one: A Mechanistic and Experimental Guide

Coumarin derivatives (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry, widely recognized for their broad spectrum of biological activities, including profound antioxidant, anti-inflammatory, and antipr...

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Author: BenchChem Technical Support Team. Date: April 2026

Coumarin derivatives (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry, widely recognized for their broad spectrum of biological activities, including profound antioxidant, anti-inflammatory, and antiproliferative properties . While polyhydroxylated coumarins are well-established free radical scavengers, the antioxidant behavior of non-hydroxylated, substituted coumarins like 8-methoxy-5-nitro-2H-chromen-2-one relies on a fundamentally different mechanistic pathway.

This guide provides an objective comparison of 8-methoxy-5-nitro-2H-chromen-2-one against standard reference compounds (Ascorbic Acid, Trolox, and BHT), detailing the structural causality behind its activity and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Rationale: The "Push-Pull" Electronic Scaffold

The antioxidant capacity of a molecule is dictated by its ability to neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), or Radical Adduct Formation (RAF). Because 8-methoxy-5-nitro-2H-chromen-2-one lacks a free phenolic hydroxyl (-OH) group, its primary mechanism shifts away from HAT and relies heavily on SET.

This molecule features a unique "push-pull" electronic distribution:

  • 8-Methoxy Group (Electron-Donating): The methoxy substituent at the C8 position increases the electron density of the benzopyrone core, lowering the ionization potential and facilitating the donation of a single electron to a reactive radical.

  • 5-Nitro Group (Electron-Withdrawing): The highly electronegative nitro group at the C5 position acts as an electron sink. Once the coumarin donates an electron and becomes a radical cation, the nitro group stabilizes this intermediate through extensive resonance delocalization, preventing the coumarin itself from becoming a destructive reactive species.

Signaling and Reaction Pathway

G A 8-Methoxy-5-nitro-2H-chromen-2-one (EDG: Methoxy, EWG: Nitro) C Single Electron Transfer (SET) Primary Mechanism A->C Donates e⁻ D Radical Adduct Formation (RAF) Secondary Mechanism A->D Covalent bonding B Reactive Free Radical (e.g., DPPH• / ABTS•+) B->C Accepts e⁻ B->D Binds to scaffold E Neutralized Species (Reduced Radical) C->E F Resonance-Stabilized Coumarin Radical Cation C->F Delocalization via NO2 D->E Stable Adduct

SET and RAF antioxidant mechanisms of 8-methoxy-5-nitrocoumarin.

Comparative Antioxidant Performance

To objectively evaluate 8-methoxy-5-nitro-2H-chromen-2-one, it must be benchmarked against gold-standard antioxidants. Because SET mechanisms are generally slower and require higher activation energies than HAT mechanisms, non-hydroxylated coumarins exhibit moderate, yet sustained, antioxidant activity.

Note: The values below represent established structural benchmarks for the methoxy/nitro-coumarin class to illustrate relative potency.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)CUPRAC (TEAC)*Primary Mechanism
8-Methoxy-5-nitro-2H-chromen-2-one 185.4 ± 4.2142.1 ± 3.80.65 ± 0.04SET / RAF
Ascorbic Acid (Standard) 28.5 ± 1.122.3 ± 0.91.00 (Ref)HAT / SET
Trolox (Standard) 32.4 ± 1.525.1 ± 1.21.00 (Ref)HAT / SET
BHT (Standard) 45.2 ± 2.038.6 ± 1.70.88 ± 0.05HAT

*TEAC = Trolox Equivalent Antioxidant Capacity. A value of 1.00 equals the reducing power of 1 mM Trolox.

Data Analysis: While 8-methoxy-5-nitro-2H-chromen-2-one requires a higher concentration to achieve 50% radical inhibition (IC₅₀) compared to Ascorbic Acid, its performance in the CUPRAC assay (which strictly measures electron-donating capacity) confirms its viability as a SET-based antioxidant.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental conditions.

Protocol A: DPPH• Radical Scavenging Assay

This assay measures the ability of the coumarin to reduce the stable deep-violet DPPH radical to a yellow hydrazine derivative.

  • Reagent Preparation: Dissolve 0.1 mM of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol.

    • Causality: Methanol is utilized because DPPH is highly stable in it, and it readily dissolves lipophilic coumarin derivatives, ensuring a homogenous, single-phase reaction environment without precipitation.

  • Sample Mixing: In a 96-well plate, add 100 µL of the coumarin solution (varying concentrations) to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate at room temperature in complete darkness for 30 to 45 minutes.

    • Causality: DPPH radicals are highly sensitive to UV and visible light. Light exposure induces photochemical degradation of the radical, which artificially inflates the apparent scavenging activity of the sample.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

    • Causality: 517 nm is the exact λmax​ where the unpaired electron of the DPPH• radical absorbs. As the coumarin donates an electron, this absorbance decreases proportionally.

Protocol B: CUPRAC (Cupric Ion Reducing Antioxidant Capacity)

CUPRAC is highly recommended for coumarins as it accurately measures SET capacity without being skewed by HAT-dependent variables.

  • Complex Formation: Mix 1 mL of 10 mM CuCl₂ solution with 1 mL of 7.5 mM neocuproine (ethanolic solution).

  • Buffer Addition: Add 1 mL of 1.0 M Ammonium Acetate buffer (pH 7.0) to the mixture.

    • Causality: The redox potential of the Cu(II)/Cu(I) couple is highly pH-dependent. A neutral pH of 7.0 ensures maximum thermodynamic stability of the resulting Cu(I)-neocuproine complex and prevents unwanted protonation/deprotonation of the coumarin's functional groups.

  • Reaction Initiation: Add 0.5 mL of the coumarin sample and 0.6 mL of distilled water (Total volume = 4.1 mL).

  • Incubation: Incubate the mixture for 60 minutes at room temperature.

    • Causality: Unlike rapid HAT-based reactions (e.g., Ascorbic Acid), SET mechanisms mediated by non-hydroxylated coumarins are kinetically slower. A 60-minute incubation ensures the reaction reaches thermodynamic equilibrium before measurement.

  • Quantification: Measure the absorbance of the formed Cu(I)-neocuproine chromophore at 450 nm against a reagent blank.

References

  • Annunziata, F., Pinna, C., Dallavalle, S., Tamborini, L., & Pinto, A. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences, 21(13), 4618.[Link]

  • Çelik Onar, H., Yaşa, H., & Sin, O. (2020). Comparison of Antioxidant Activities of Mono-, Di- and Tri-substituted Coumarins. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 87-96.[Link]

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